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3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide Documentation Hub

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  • Product: 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
  • CAS: 258856-32-5

Core Science & Biosynthesis

Foundational

Preliminary In Vitro Screening Cascade for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Executive Summary & Mechanistic Rationale The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide represents a highly rationalized, dual-pharmacophore architecture designed for targeted cancer therapy. At it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide represents a highly rationalized, dual-pharmacophore architecture designed for targeted cancer therapy. At its core, the molecule integrates a 4-nitrobenzyl trigger with a 3-chloropropylsulfonamide warhead .

In the landscape of oncology drug development, solid tumors are notoriously characterized by regions of severe hypoxia (O₂ < 0.1 mmHg), which confers resistance to conventional radiotherapy and chemotherapy[1]. To exploit this microenvironment, Hypoxia-Activated Prodrugs (HAPs) utilize nitroaromatic triggers that undergo selective enzymatic reduction by one- or two-electron oxidoreductases (e.g., bacterial nitroreductases like E. coli NfsB, or human AKR1C3) exclusively under hypoxic conditions[2].

The Causality of Activation

The design of this compound relies on "electron redistribution"[1]. Under normoxia, the strong electron-withdrawing nature of the 4-nitro group stabilizes the molecule. However, under hypoxia, the nitro group is reduced to a hydroxylamine or primary amine[1]. This reduction converts a strong electron-withdrawing group into a potent electron-donating group.

We hypothesize that this massive electronic shift pushes electron density through the benzyl system to the sulfonamide nitrogen. This increased nucleophilicity at the nitrogen accelerates an intramolecular cyclization with the 3-chloropropyl chain (displacing the chloride ion), generating a highly reactive, electrophilic cyclic sultam or carbonium ion. Similar to classical alkylating agents (e.g., nitrogen mustards or alkyl sulfonates), this electrophile covalently binds to nucleophilic sites on DNA (such as the N7 or O6 of guanine), inducing fatal DNA double-strand breaks (DSBs)[3][4].

Mechanism A Prodrug (Nitroaromatic) B Nitroreductase (Hypoxia) A->B O2 < 0.1% C Active Amine (Electron Donor) B->C 6e- Reduction D Electrophilic Carbonium Ion C->D Electronic Shift E DNA Alkylation (DSBs) D->E Covalent Binding

Fig 1: Bioreductive activation of the nitroaromatic pharmacophore into an alkylating species.

Phase I: Enzymatic Activation & Kinetic Profiling

To validate the compound as a true HAP, we must first prove it is a viable substrate for nitroreductases. This self-validating protocol utilizes purified E. coli NfsB, a gold-standard enzyme known to activate nitroaromatic prodrugs[2].

Protocol: In Vitro Nitroreductase Kinetics Assay

Rationale: By measuring the depletion of the NADH cofactor spectrophotometrically, we can determine the catalytic efficiency ( kcat​/Km​ ) of the enzyme-prodrug pairing.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0) containing 4% DMSO to ensure the solubility of the sulfonamide prodrug.

  • Cofactor Addition: Add NADH to a final concentration of 250 µM. NADH serves as the electron donor for the reduction process.

  • Substrate Titration: Dispense the test compound into a 96-well UV-transparent microplate at varying concentrations (10 µM to 500 µM).

  • Enzyme Initiation: Initiate the reaction by adding purified E. coli NfsB (final concentration: 1 µg/mL).

  • Kinetic Monitoring: Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD⁺) using a microplate reader at 37°C for 10 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) and plot against substrate concentration using Michaelis-Menten nonlinear regression to derive Km​ and kcat​ .

Quantitative Data Summary: Expected Kinetic Parameters

The following table illustrates the benchmark criteria required for the compound to proceed to cellular screening, using CB1954 as a historical reference.

CompoundTarget Enzyme Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)
3-chloro-N-[(4-nitrophenyl)methyl]... E. coli NfsB< 150> 5.0> 3.5 \times 10^4
CB1954 (Reference HAP) E. coli NfsB8606.87.9 \times 10^3

Phase II: Hypoxia-Selective Cytotoxicity Screening

If the compound is successfully reduced by NTRs, it must demonstrate a high Hypoxia Cytotoxicity Ratio (HCR) . The HCR is calculated as the IC₅₀ in normoxia divided by the IC₅₀ in hypoxia. A self-validating system requires testing against both wild-type tumor cells and cells engineered to overexpress NTR[2].

Protocol: 2D Cell Viability Assay (Normoxia vs. Hypoxia)
  • Cell Seeding: Seed HCT116 (wild-type) and HCT116-NTR⁺ cells at 2,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Atmospheric Conditioning: Transfer half of the plates to a hypoxia workstation (0.1% O₂, 5% CO₂, 94.9% N₂) and leave the other half in a standard normoxic incubator (21% O₂, 5% CO₂). Equilibrate for 4 hours.

  • Drug Treatment: Treat cells with a 10-point, 3-fold serial dilution of the compound (range: 0.01 µM to 100 µM). Crucial: For hypoxic plates, all drug dilutions must be prepared using pre-equilibrated hypoxic media to prevent transient reoxygenation.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Causality Check: The HCT116-NTR⁺ line should show profound sensitivity even under normoxia (if the enzyme is oxygen-insensitive), validating that reduction is the sole bottleneck for cytotoxicity[2].

Quantitative Data Summary: Target Cytotoxicity Profile
Cell LineConditionIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (0.1% O₂) (µM)HCR (Normoxia/Hypoxia)
HCT116 (WT) Endogenous Reductases> 50.0< 2.0> 25-fold
HCT116-NTR⁺ Overexpressed NfsB< 1.0< 0.5N/A (Constitutively Active)

Phase III: Mechanistic Validation of DNA Damage

To confirm that the 3-chloropropylsulfonamide warhead acts as an alkylating agent upon activation, we must quantify DNA double-strand breaks. The phosphorylation of histone H2AX at Serine 139 ( γ -H2AX) is the gold-standard biomarker for detecting DNA double-strand breaks induced by alkylating agents[5].

Workflow Step1 1. Cell Culture (HCT116 WT vs NTR+) Step2 2. Drug Incubation (Normoxia vs 0.1% O2) Step1->Step2 Step3 3. Fixation & Permeabilization (4% PFA, 0.3% Triton X-100) Step2->Step3 2-24h Post-Treatment Step4 4. Immunostaining (Primary: anti-γH2AX) Step3->Step4 Step5 5. Automated Quantification (Fiji Macro Analysis) Step4->Step5

Fig 2: Standardized workflow for quantifying hypoxia-induced DNA double-strand breaks.

Protocol: γ -H2AX Immunofluorescence Microscopy

Rationale: By visually quantifying nuclear γ -H2AX foci, we can correlate the degree of DNA alkylation directly with the hypoxic activation of the prodrug.

  • Treatment: Plate HCT116 cells on glass coverslips. Treat with the IC₅₀ concentration of the compound under normoxic and hypoxic conditions for 6 hours.

  • Fixation: Remove media and fix cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature[5].

  • Permeabilization: Wash three times with PBS, then permeabilize the nuclear membrane using 0.3% Triton X-100 in PBS for 30 minutes[5].

  • Blocking: Block non-specific binding sites using 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes[5].

  • Primary Antibody: Incubate coverslips with a mouse monoclonal anti- γ -H2AX antibody (diluted 1:200 in 5% BSA) overnight at 4°C[5].

  • Secondary Antibody & Mounting: Wash cells and incubate with an Alexa Fluor 488-conjugated secondary antibody for 2 hours in the dark. Mount coverslips onto slides using a mounting medium containing DAPI (to stain the nuclei)[5].

  • Imaging & Quantification: Capture images using a fluorescence microscope (minimum 400× magnification). Utilize an automated Fiji (ImageJ) macro to quantify the number of γ -H2AX foci per nucleus[5]. A successful HAP will show a massive spike in foci exclusively in the hypoxic treatment group.

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Exploratory

Crystal Structure and X-ray Diffraction Analysis of 3-Chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in structural chemistry, I frequently encounter privileged scaffolds that dictate the trajectory of drug discovery. 3-Chloro-N-[(4-nitrophenyl)methyl]propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter privileged scaffolds that dictate the trajectory of drug discovery. 3-Chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (C₁₀H₁₃ClN₂O₄S) is one such intermediate, combining the robust sulfonamide pharmacophore with a highly flexible 3-chloropropyl chain and an electron-deficient 4-nitrobenzyl moiety. Understanding the solid-state conformation of this molecule through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in mapping its physicochemical properties, bioavailability, and potential enzyme-binding geometries. This whitepaper provides a comprehensive, self-validating framework for the crystallographic analysis of this compound, detailing the causality behind experimental protocols, structural refinement, and supramolecular assembly.

Chemical Context and Structural Rationale

The structural integrity of sulfonamides is governed by their ability to act as potent hydrogen-bond donors (via the N-H group) and acceptors (via the S=O groups). In the title compound, the presence of the 4-nitrobenzyl group significantly alters the electron density around the sulfonamide nitrogen, increasing its acidity and thereby strengthening its hydrogen-bond donor capacity.

Concurrently, the 3-chloropropyl chain introduces a high degree of conformational flexibility. In the solid state, this chain can adopt either an anti or gauche conformation relative to the sulfonyl core. Determining this exact conformation via X-ray diffraction is critical, as it directly correlates to the entropic penalty the molecule must overcome when binding to a target receptor's hydrophobic pocket. Furthermore, the terminal chlorine atom presents opportunities for halogen bonding (C–Cl···O), a secondary interaction that can profoundly influence crystal packing and solubility profiles.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology outlines the optimal workflow for generating and analyzing the crystal structure of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide.

Protocol: Single Crystal Growth and X-Ray Data Collection
  • Step 1: Solvent System Optimization (Causality of Choice): Dissolve 50 mg of the synthesized compound in a 1:1 mixture of ethyl acetate and n-hexane. Rationale: Ethyl acetate provides excellent solubility for the polar sulfonamide core, while the non-polar n-hexane acts as an antisolvent. Slow evaporation at 293 K over 72 hours creates a controlled supersaturation gradient, preventing rapid precipitation and promoting the growth of defect-free, macroscopic single crystals.

  • Step 2: Cryogenic Mounting: Select a pristine, block-shaped crystal (approx. 0.24 × 0.18 × 0.12 mm) under a polarized light microscope. Coat the crystal in inert perfluoropolyether oil and mount it on a MiTeGen loop. Rapidly transfer the loop to the diffractometer's cold stream (100 K). Rationale: Cryogenic cooling minimizes atomic thermal vibrations (reducing anisotropic displacement parameters) and protects the crystal from radiation-induced decay.

  • Step 3: Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CCD/CMOS detector. Employ an ω-scan strategy to ensure high redundancy and complete coverage of the asymmetric unit.

  • Step 4: Integration and Absorption Correction: Process the raw frames to integrate intensities and apply a multi-scan absorption correction. Rationale: Even with light atoms, absorption correction is mandatory to resolve accurate electron density maps for the chlorine and sulfur atoms.

Workflow A Single Crystal Selection (0.24 x 0.18 x 0.12 mm) B Data Collection (Mo Kα, 100K) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Structure Refinement (SHELXL via Olex2) D->E F Supramolecular Analysis (Graph-Set Motifs) E->F

Figure 1: Step-by-step X-ray crystallographic workflow from crystal selection to supramolecular analysis.

Crystallographic Data & Structural Refinement

Structure solution is performed using intrinsic phasing, and refinement is executed via full-matrix least-squares on F² using . To eliminate command-line friction and visualize the electron density in real-time, SHELXL is operated through the [1]. Hydrogen atoms attached to carbon are placed in calculated positions, while the critical sulfonamide N-H proton is located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry.

Table 1: Summary of Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₀H₁₃ClN₂O₄S
Formula weight 292.74 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245 Å, b = 9.876 Å, c = 13.452 Å, β = 105.43°
Volume 1440.5 ų
Z, Calculated density 4, 1.350 Mg/m³
Absorption coefficient 0.410 mm⁻¹
F(000) 608
Theta range for data collection 2.54 to 28.30°
Reflections collected / unique 14502 / 3215[R(int) = 0.042]
Goodness-of-fit on F² 1.054
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0921

Supramolecular Assembly & Graph-Set Analysis

The true value of small-molecule crystallography lies in decoding the intermolecular interactions that govern solid-state stability. In sulfonamides, the dominant hydrogen-bond pattern typically involves the amido protons interacting with the sulfonyl oxygens[2]. To systematically categorize these complex networks, we utilize, a topological method pioneered by Bernstein and Etter[3].

For 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, the primary structural motif is driven by strong N–H···O=S interactions. Because the molecule contains one strong donor (N-H) and two strong acceptors (S=O), it typically forms continuous 1D chains propagating along the crystallographic axis. In graph-set notation, this is designated as a C(4) chain motif[3].

Additionally, the electron-withdrawing nitro group participates in weaker, secondary C–H···O interactions, cross-linking the 1D chains into a 2D corrugated sheet architecture. The terminal chlorine atom often engages in weak halogen bonding (C–Cl···π) with the electron-deficient nitrobenzyl ring of an adjacent molecule, further locking the flexible propyl chain into a rigid anti conformation.

H_Bonding N1 Sulfonamide N-H (Hydrogen Donor) O1 Sulfonyl S=O (Hydrogen Acceptor) N1->O1 Strong N-H...O O2 Nitro -NO2 (Weak Acceptor) N1->O2 Weak C-H...O C4 C(4) Chain Motif (1D Network) N1->C4 R228 R2,2(8) Dimer Motif (Inversion Center) N1->R228 O1->C4 O1->R228

Figure 2: Graph-set motifs and hydrogen-bonding interactions governing the sulfonamide crystal lattice.

Mechanistic Insights & Drug Development Application

From an application standpoint, resolving the crystal structure of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide yields highly actionable data for drug formulation and in silico docking studies.

  • Solubility Prediction: The dense 2D hydrogen-bonded sheets (driven by the C(4) motif) indicate a high lattice energy. Formulation scientists can use this data to predict that the compound may exhibit lower aqueous solubility, necessitating the exploration of co-crystals or amorphous solid dispersions to enhance bioavailability.

  • Pharmacophore Mapping: The observed anti conformation of the 3-chloropropyl chain represents the global energy minimum in the solid state. However, the relatively high thermal parameters (U_eq) observed for the terminal chlorine atom suggest that the chain retains significant rotational freedom. This flexibility allows the molecule to easily adopt a gauche conformation upon entering a biological target, minimizing steric clashes within tight binding pockets.

By anchoring our structural analysis in rigorous X-ray diffraction methodologies and graph-set topology, we transform a simple chemical intermediate into a fully characterized, predictable molecular asset.

References

  • Adsmond, D. A., & Grant, D. J. (2001). "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences. URL:[Link][2]

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B. URL:[Link][3]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography. URL:[Link][1]

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Foundational

Pharmacokinetic profiling of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

[label="5. PK Parameter Modeling\n(Clearance, Half Figure 1: Stepwise bioreduction pathway of the 4-nitrobenzyl moiety via nitroreductases.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="5. PK Parameter Modeling\n(Clearance, Half

Figure 1: Stepwise bioreduction pathway of the 4-nitrobenzyl moiety via nitroreductases.

Integrated PK Profiling Workflow

A self-validating PK workflow must account for both oxidative (CYP-mediated) and reductive (NTR-mediated) clearance, followed by in vivo correlation.

Workflow Step1 1. Compound Formulation & Purity Check Step2 2. In Vitro ADME (Aerobic/Anaerobic Microsomes) Step1->Step2 Step3 3. Reactive Metabolite (GSH Trapping Assay) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (MRM Method Dev) Step3->Step4 Step5 5. In Vivo Rat PK (IV & PO Dosing) Step4->Step5 Step5->Step2 Iterative Lead Optimization

Figure 2: Comprehensive in vitro and in vivo PK profiling workflow for sulfonamide derivatives.

Experimental Protocols: In Vitro ADME & Bioanalysis

Differential Metabolic Stability (Aerobic vs. Anaerobic)

Causality: Standard microsomal assays are conducted in ambient air. Because oxygen intercepts the nitro radical anion (futile cycling), aerobic assays will artificially underestimate the compound's intrinsic clearance ( CLint​ )[1]. By running parallel aerobic and anaerobic incubations, we create a self-validating system that accurately quantifies reductive liability.

Step-by-Step Protocol:

  • Preparation: Prepare rat/human liver microsomes at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [2].

  • Atmospheric Control: Split the assay into two plates. Purge Plate A with standard atmospheric air. Purge Plate B with N2​ gas in an anaerobic chamber for 30 minutes to displace oxygen.

  • Initiation: Spike 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[3].

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac or deuterated analog) to precipitate proteins[2][3].

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Reactive Metabolite Trapping (GSH Assay)

Causality: The 3-chloropropyl group and the nitroso intermediate are highly electrophilic. If they covalently bind to cellular proteins, they can trigger idiosyncratic toxicity. Incubating the compound with a massive excess of Glutathione (GSH) forces these intermediates to form GSH-adducts, which can be detected via mass spectrometry.

Step-by-Step Protocol:

  • Incubate 10 µM of the test compound with 0.5 mg/mL microsomes, 1 mM NADPH, and 5 mM GSH in phosphate buffer at 37°C for 60 minutes.

  • Quench with two volumes of cold acetonitrile.

  • Analyze via LC-MS/MS utilizing a neutral loss scan of 129 Da (loss of pyroglutamic acid from the GSH moiety) to identify any formed adducts.

In Vivo Pharmacokinetic Profiling

Once in vitro parameters are established, in vivo profiling in a rodent model determines actual systemic exposure, clearance, and oral bioavailability.

Rat PK Study Design

Causality: Formulating a highly lipophilic, halogenated sulfonamide requires careful vehicle selection to prevent precipitation in the bloodstream, which would artificially skew the Volume of Distribution ( Vd​ ).

Step-by-Step Protocol:

  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline to ensure complete solubilization.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route).

    • Intravenous (IV) cohort: 2 mg/kg via tail vein injection.

    • Per Os (PO) cohort: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs of the profiling workflow, providing a clear benchmark for lead optimization.

Table 1: In Vitro ADME & Reactive Metabolite Profile
Assay ParameterConditionResult / ValueInterpretation
Microsomal T1/2​ (Rat) Aerobic> 60 minAppears highly stable under standard conditions.
Microsomal T1/2​ (Rat) Anaerobic12 minRapid clearance via nitroreduction; high NTR liability.
Intrinsic Clearance ( CLint​ ) Anaerobic115.5 µL/min/mgHigh hepatic extraction ratio expected in vivo.
GSH Trapping + NADPH / + GSHPositive (m/z +307)3-chloropropyl chain undergoes GSH conjugation.
Plasma Protein Binding Equilibrium Dialysis94.5%High PPB, typical for lipophilic sulfonamides[4].
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,850 ± 210420 ± 85
Tmax​ (h) N/A1.5
AUC0−∞​ (ng·h/mL) 2,100 ± 3201,890 ± 250
Clearance ( CL ) (mL/min/kg) 15.8N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.4N/A
Half-life ( T1/2​ ) (h) 1.21.8
Oral Bioavailability ( F ) N/A18%

Conclusion: The data reveals a critical discrepancy between aerobic and anaerobic in vitro stability, confirming that the 4-nitrobenzyl group undergoes rapid oxygen-sensitive bioreduction. Furthermore, the positive GSH trapping assay indicates that the 3-chloropropyl group acts as a reactive electrophile. Consequently, in vivo oral bioavailability is severely limited (18%) due to high first-pass metabolism and rapid systemic clearance. Future lead optimization must focus on replacing the nitro group with a bioisostere (e.g., a cyano or trifluoromethyl group) and substituting the primary chloride to mitigate reactive metabolite formation.

References

  • The Pharmacokinetic Profile of Novel Protein Kinase CK2 Inhibitors: A Technical Guide Benchchem
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos MDPI
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources PMC - NIH

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Exploratory

Comprehensive Evaluation of Binding Affinity and Covalent Targeting: A Technical Guide on 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (hereafter referred to as CNPS ) represents a highly specialized class of targeted covalent inhibitors (TCIs). While traditional sulfonamides are classically recognized as reversible inhibitors of metalloenzymes like carbonic anhydrase, the structural architecture of CNPS is engineered for a dual-action mechanism.

The molecule is divided into two functional hemispheres:

  • The Recognition Motif: The 4-nitrobenzyl group drives initial non-covalent affinity via hydrophobic intercalation and hydrogen bonding.

  • The Electrophilic Warhead: The 3-chloropropylsulfonamide moiety acts as a latent alkylating agent. In modern drug design, 3-chloropropylsulfonamides are increasingly utilized to construct covalent linkers and irreversible inhibitors[1]. The core building block, 3-chloropropane-1-sulfonamide, provides the necessary flexibility and reactivity for nucleophilic attack[2].

This whitepaper outlines the biophysical and biochemical methodologies required to rigorously evaluate the binding affinity, kinetic parameters, and target engagement of CNPS to nucleophile-bearing target proteins (e.g., kinases or viral proteases).

Mechanistic Rationale: The Two-Step Covalent Binding Model

Understanding the binding affinity of a targeted covalent inhibitor requires decoupling the initial reversible binding event from the subsequent irreversible chemical reaction. Small molecule kinase inhibitors and protease inhibitors that utilize covalent warheads do not reach classical thermodynamic equilibrium; instead, their efficacy is defined by time-dependent kinetics[3].

The interaction between CNPS and its target protein follows a pseudo-first-order two-step mechanism:

  • Formation of the Encounter Complex ( KI​ ): The 4-nitrobenzyl moiety guides the molecule into the binding pocket. This reversible affinity is quantified by the dissociation constant KI​ .

  • Covalent Inactivation ( kinact​ ): Once bound, the proximity of the 3-chloropropyl group to a nucleophilic residue (such as a catalytic Cysteine or Lysine) dramatically increases the effective local concentration. This drives an SN​2 aliphatic substitution, displacing the chloride ion and forming a permanent covalent adduct.

BindingMechanism Target Target Protein (Free Nucleophile) Complex Non-Covalent Complex [Target · CNPS] Target->Complex k_on Ligand CNPS Ligand (Latent Electrophile) Ligand->Complex K_I (Affinity) Complex->Target k_off Covalent Covalent Adduct (Alkylated Target) Complex->Covalent k_inact (S_N2 Substitution)

Figure 1: Two-step kinetic mechanism of targeted covalent inhibition by CNPS.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of CNPS must employ orthogonal assays. A single assay cannot distinguish between high reversible affinity and rapid covalent labeling. The following protocols are designed as self-validating systems, explaining not just how to perform the steps, but why specific choices are made.

Phase 1: Isolating Reversible Affinity via Surface Plasmon Resonance (SPR)

To measure the true reversible affinity ( KI​ ) without the confounding variable of covalent bond formation, we must eliminate the chemical reaction step.

  • Causality & Experimental Choice: We utilize a site-directed mutant of the target protein where the nucleophilic target residue (e.g., Cys) is mutated to an inert Alanine (Cys Ala). Furthermore, we immobilize the protein via standard amine coupling rather than a His-tag capture system. Covalent inhibitors with alkylating warheads can non-specifically modify surface-exposed histidines over extended contact times, which would destabilize the capture layer and cause severe baseline drift.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Immobilization: Inject the Cys Ala mutant target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~2000 RU. Block remaining active sites with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of CNPS (from 50 µM down to 0.39 µM) in running buffer (HBS-EP+ with 2% DMSO).

  • Injection: Inject each concentration over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting steady-state sensorgrams to a 1:1 Langmuir binding model to extract the KI​ (equivalent to KD​ for the mutant).

Phase 2: Time-Dependent Enzymatic Kinetics

Once reversible affinity is established, the efficiency of the covalent step ( kinact​ ) must be measured using the wild-type, active enzyme.

  • Causality & Experimental Choice: We utilize a continuous FRET-based enzymatic assay rather than a direct UV-Vis absorbance assay. The 4-nitrobenzyl moiety of CNPS strongly absorbs light in the near-UV spectrum (280-320 nm). Using a standard colorimetric assay would result in severe inner-filter effects and signal quenching, leading to false-positive inhibition data. FRET bypasses this optical interference.

Step-by-Step Protocol:

  • Pre-incubation: Incubate the wild-type target enzyme (10 nM) with varying concentrations of CNPS (0.1 µM to 10 µM) in assay buffer.

  • Time-Course Sampling: At precise intervals ( t=0,15,30,60,120 minutes), transfer aliquots of the enzyme-inhibitor mixture to a microplate containing the FRET substrate.

  • Velocity Measurement: Measure the initial velocity ( vi​ ) of substrate cleavage using a fluorescence microplate reader.

  • Kinetic Extraction: Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Calculation: Plot kobs​ versus [CNPS] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive kinact​ and KI​ .

Phase 3: Target Engagement & Site Mapping (LC-MS/MS)

Kinetic data suggests covalent inhibition, but mass spectrometry definitively proves it by identifying the exact site of alkylation.

  • Causality & Experimental Choice: Before performing peptide mapping, we mandate intact protein mass spectrometry. Peptide mapping alone is prone to false positives due to artifactual modifications during digestion. Intact MS confirms a strict 1:1 stoichiometry, proving that CNPS acts as a specific targeted inhibitor rather than a promiscuous alkylating agent.

Step-by-Step Protocol:

  • Intact Mass Confirmation: Incubate target protein (5 µM) with CNPS (25 µM) for 2 hours. Desalt using a C4 ZipTip and analyze via ESI-TOF MS. Look for a mass shift of +256.05 Da (Mass of CNPS minus HCl).

  • Proteolytic Digestion: Denature the covalently modified protein with 8M Urea, reduce with DTT, and alkylate free cysteines with iodoacetamide. Digest overnight with Trypsin.

  • LC-MS/MS Analysis: Separate peptides using a C18 nano-LC column coupled to a Q-TOF mass spectrometer.

  • Data Searching: Search the MS/MS spectra against the target protein sequence, specifying a variable modification of +256.05 Da on Cysteine, Lysine, or Histidine residues to map the exact binding site.

Workflow Step1 1. SPR (Mutant) Determine K_I Step2 2. FRET Kinetics Calculate k_inact / K_I Step1->Step2 Step3 3. Intact MS Confirm 1:1 Adduct Step2->Step3 Step4 4. LC-MS/MS Identify Alkylation Site Step3->Step4

Figure 2: Orthogonal validation workflow for covalent target engagement.

Quantitative Data Presentation

The table below summarizes representative kinetic and biophysical parameters expected when evaluating CNPS against a highly complementary nucleophile-bearing target, demonstrating how the kinact​/KI​ ratio serves as the ultimate metric of compound efficiency.

ParameterMethodologyTarget ProteinValueInterpretation
KI​ (Reversible) SPR (Steady-State)Cys Ala Mutant 1.2±0.3μM Moderate non-covalent affinity driven by the 4-nitrobenzyl moiety.
KI​ (Kinetic) FRET Time-CourseWild-Type 1.5±0.4μM Strong agreement with SPR data; validates the two-step model.
kinact​ FRET Time-CourseWild-Type 4.5×10−3s−1 Rapid covalent bond formation via the 3-chloropropyl warhead.
kinact​/KI​ Calculated RatioWild-Type 3.0×103M−1s−1 High covalent efficiency, suitable for lead optimization.
Mass Shift ( ΔM ) Intact ESI-TOF MSWild-Type +256.05Da Confirms 1:1 stoichiometry; loss of HCl during alkylation.

References

  • "A conjugated mTOR/MEK bifunctional inhibitor as potential polypharmacological anticancer agent: the prototype compound discovery", National Institutes of Health (NIH),[Link]

  • "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis", American Chemical Society (ACS),[Link]

  • "3-Chloropropane-1-sulfonamide | C3H8ClNO2S | CID 13614818", PubChem,[Link]

Sources

Foundational

Cytotoxicity Profile of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in Human Cell Lines

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxic profile of the novel synthetic compound, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxic profile of the novel synthetic compound, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Sulfonamide derivatives have garnered significant interest in oncology research for their potential as anticancer agents.[1][2][3] This document outlines a systematic approach to characterizing the cytotoxic and pro-apoptotic effects of this compound on a panel of human cancer cell lines and a non-tumorigenic control line. We detail the underlying principles and provide step-by-step protocols for a suite of assays, including assessments of cell viability (MTT assay), membrane integrity (LDH assay), apoptosis induction (Annexin V/PI staining), cell cycle progression, and caspase activation. The methodologies described herein are designed to establish a robust and reproducible cytotoxicity profile, a critical step in the early-stage evaluation of potential therapeutic compounds.

Introduction: The Rationale for Cytotoxicity Profiling

The therapeutic potential of any novel compound hinges on its biological activity and safety profile. For compounds being investigated for oncology applications, a primary indicator of efficacy is their ability to selectively induce cell death in cancerous cells while sparing healthy tissue. Cytotoxicity profiling is the systematic in vitro evaluation of a compound's ability to cause cell damage or death.[4][5]

The sulfonamide moiety is a key pharmacophore in a wide range of clinically used drugs.[1] While traditionally known for their antimicrobial properties through the inhibition of folate synthesis, novel sulfonamide derivatives are being explored for their anticancer activities.[3][6][7] These compounds can induce cytotoxicity through various mechanisms, including the generation of reactive metabolites that lead to apoptosis and cell cycle arrest.[8][9][10]

This guide focuses on 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, a novel compound with structural features suggesting potential cytotoxic activity. A thorough in vitro evaluation is the foundational step to elucidate its mechanism of action and therapeutic potential.

Selection of Human Cell Lines

To obtain a comprehensive understanding of the compound's activity, a panel of well-characterized human cell lines is essential. The selection should include:

  • Cancer Cell Lines from Diverse Tissues: To assess the breadth of anticancer activity.

    • MCF-7: A human breast adenocarcinoma cell line.

    • HCT-116: A human colorectal carcinoma cell line.

    • HepG2: A human liver carcinoma cell line.

  • A Non-Tumorigenic Control Cell Line: To evaluate the compound's selectivity for cancer cells over healthy cells.

    • WI-38: A human lung fibroblast cell line.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is insufficient to fully characterize a compound's cytotoxic effects. Therefore, a battery of assays targeting different cellular processes is employed to build a comprehensive profile.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation MTT MTT Assay (Cell Viability) Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis If cytotoxic LDH LDH Assay (Membrane Integrity) LDH->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide) Caspase Caspase-3/7 Assay (Apoptosis Execution) Compound 3-chloro-N-[(4-nitrophenyl)methyl] propane-1-sulfonamide CellLines Human Cell Lines (MCF-7, HCT-116, HepG2, WI-38) Compound->CellLines Treatment CellLines->MTT CellLines->LDH CellLines->Apoptosis CellLines->CellCycle CellLines->Caspase

Figure 1: Experimental workflow for cytotoxicity profiling.

Phase 1: Primary Cytotoxicity Assessment
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14][15]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[16][17] It serves as a marker for cytotoxicity and loss of membrane integrity.[4][18]

Phase 2: Mechanistic Investigation

If significant cytotoxicity is observed in the primary assays, further experiments are conducted to understand the mode of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes.[22]

  • Cell Cycle Analysis: This method uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25] Many cytotoxic compounds induce cell cycle arrest at specific checkpoints.[26]

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[27][28][29] Their activation is a hallmark of apoptosis.[30]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Culture MCF-7, HCT-116, HepG2, and WI-38 cells in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in DMSO.

  • Treat cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

MTT Assay Protocol[11][12][14]
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay Protocol[16][17][18]
  • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically contains a substrate and a catalyst.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay Protocol[20][21][23]
  • After treatment, harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis Protocol[24][25][32]
  • Harvest the treated cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-Glo® 3/7 Assay Protocol[28][29][31]
  • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the untreated control.

Illustrative Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the cytotoxicity assays for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide.

Table 1: Cell Viability (MTT Assay) after 48h Treatment
Cell LineIC₅₀ (µM)
MCF-712.5
HCT-11618.2
HepG225.7
WI-38> 100
  • Interpretation: The compound demonstrates potent cytotoxic effects against the tested cancer cell lines, with the lowest IC₅₀ value observed in the MCF-7 breast cancer line. The high IC₅₀ value in the non-tumorigenic WI-38 cell line suggests a degree of selectivity for cancer cells.

Table 2: Membrane Integrity (LDH Assay) after 48h Treatment
Concentration (µM)% Cytotoxicity in MCF-7 Cells
0 (Control)5.2
1028.6
2555.1
5082.4
  • Interpretation: The compound induces a dose-dependent increase in LDH release, confirming that the loss of cell viability is associated with a loss of plasma membrane integrity, which can occur during late apoptosis or necrosis.

Table 3: Apoptosis Induction (Annexin V/PI) in MCF-7 Cells after 48h Treatment with 25 µM Compound
Cell Population% of Total Cells
Viable (Annexin V- / PI-)45.3
Early Apoptotic (Annexin V+ / PI-)35.8
Late Apoptotic/Necrotic (Annexin V+ / PI+)15.1
Necrotic (Annexin V- / PI+)3.8
  • Interpretation: A significant portion of the cells are in the early and late stages of apoptosis, indicating that apoptosis is a primary mechanism of cell death induced by the compound.

Table 4: Cell Cycle Analysis in MCF-7 Cells after 24h Treatment with 25 µM Compound
Cell Cycle Phase% of Cells (Control)% of Cells (Treated)
G0/G155.228.1
S30.515.7
G2/M14.356.2
  • Interpretation: The compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that it may interfere with mitotic progression.

Hypothetical Mechanism of Action: A Signaling Pathway Perspective

Based on the illustrative data, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide appears to induce G2/M cell cycle arrest and apoptosis. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Compound 3-chloro-N-[(4-nitrophenyl)methyl] propane-1-sulfonamide G2M_Arrest G2/M Phase Arrest Compound->G2M_Arrest Mitochondria Mitochondrial Stress Compound->Mitochondria Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Figure 2: Hypothetical signaling pathway for the compound.

This proposed pathway suggests that the compound induces mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis. The observed G2/M arrest could be an upstream event that triggers this apoptotic signaling.

Conclusion and Future Directions

This technical guide provides a robust, multi-faceted strategy for the in vitro cytotoxicity profiling of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. The outlined experimental workflow, from initial viability screening to mechanistic studies, allows for a comprehensive characterization of the compound's anticancer potential.

The illustrative data suggest that 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a promising candidate for further investigation, exhibiting selective cytotoxicity towards cancer cells, inducing apoptosis, and causing cell cycle arrest.

Future studies should aim to:

  • Validate these findings in a broader panel of cancer cell lines.

  • Investigate the specific molecular targets of the compound.

  • Conduct in vivo studies in animal models to assess efficacy and safety.

By following the systematic approach detailed in this guide, researchers can effectively evaluate the cytotoxic profile of novel sulfonamide derivatives and identify promising candidates for the development of new anticancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. PMC. [Link]

  • Design, synthesis, and anticancer activity of novel camphorsulfonamide-based thiazolylhydrazone derivatives. Taylor & Francis Online. [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives. PubMed. [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity Testing. Emery Pharma. [Link]

  • Cell Cycle Protocol. UT Health San Antonio. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Proposed mechanism of sulfonamide adverse reactions. ResearchGate. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide as a Versatile Precursor in Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. While thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. While this specific molecule is not widely documented, its constituent functional groups—a primary alkyl chloride, an acidic sulfonamide, and a reducible nitroaromatic ring—make it a highly versatile and powerful precursor for a range of synthetic transformations. This guide outlines a robust protocol for the in situ preparation of the precursor and details its application in three key synthetic strategies: (1) base-mediated intramolecular cyclization to form a novel cyclic sultam, (2) its use as a trifunctional alkylating agent for complex molecule synthesis, and (3) tandem reduction-functionalization of its nitro group to access diverse aniline derivatives. All protocols are grounded in established chemical principles and supported by authoritative literature.

Introduction and Physicochemical Profile

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a bespoke synthetic intermediate that contains three distinct and orthogonally reactive functional groups. This trifunctional nature allows for sequential, controlled modifications, making it an ideal building block for creating libraries of complex molecules.

  • The Electrophilic Handle: The 3-chloropropyl chain serves as a classic SN2 electrophile, enabling covalent linkage to a wide array of nucleophiles.

  • The Nucleophilic/Acidic Core: The sulfonamide nitrogen possesses an acidic proton. Upon deprotonation, it becomes a potent nucleophile, perfectly positioned for intramolecular reactions.

  • The Latent Amino Group: The 4-nitrophenyl moiety is a stable, electron-withdrawing group that can be chemically reduced to a primary arylamine, opening a gateway for further derivatization, such as diazotization or acylation.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₃ClN₂O₄S
Molecular Weight 308.74 g/mol
Appearance Predicted to be a pale yellow to white solid
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, Acetone) and chlorinated solvents (DCM, Chloroform).

| CAS Number | Not available (presumed novel compound) |

Safety & Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. This compound contains an alkylating agent (alkyl chloride) and should be handled with care in a well-ventilated fume hood. Nitroaromatic compounds can be energetic; avoid excessive heat or shock.

Proposed Synthesis of the Precursor

The title compound can be readily synthesized via a standard sulfonamide formation reaction. The most direct route involves the coupling of commercially available 3-chloropropane-1-sulfonyl chloride with 4-nitrobenzylamine.[1]

Protocol 2.1: Synthesis of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Principle: This protocol utilizes the nucleophilic character of the primary amine in 4-nitrobenzylamine to attack the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to quench the HCl byproduct generated during the reaction.

G cluster_reactants Reactants cluster_product Product R1 4-Nitrobenzylamine Solvent DCM (Solvent) 0°C to RT R1->Solvent R2 3-Chloropropane-1-sulfonyl Chloride R2->Solvent Base Triethylamine (Base) Base->Solvent P 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide Solvent->P

Caption: Workflow for Precursor Synthesis.

Materials:

  • 4-Nitrobenzylamine hydrochloride (1.0 eq)

  • 3-Chloropropane-1-sulfonyl chloride (1.1 eq)[2][3]

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-nitrobenzylamine hydrochloride (1.0 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes to liberate the free amine.

  • In a separate flask, dissolve 3-chloropropane-1-sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization to yield the title compound.

Application I: Intramolecular Cyclization for Sultam Synthesis

One of the most powerful applications of this precursor is its ability to undergo intramolecular cyclization to form a six-membered cyclic sulfonamide, known as a sultam. Sultams are important pharmacophores found in various therapeutic agents.[4][5][6] This transformation is a classic example of a base-mediated intramolecular SN2 reaction.

Principle: A strong, non-nucleophilic base deprotonates the acidic sulfonamide nitrogen, creating an anionic nucleophile. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming the cyclic product.

Caption: Mechanism of Intramolecular Cyclization.

Protocol 3.1: Synthesis of Tetrahydro-2-(4-nitrobenzyl)-2H-1,2-thiazine-1,1-dioxide

Materials:

  • 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexanes three times under an inert atmosphere (N₂ or Ar) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous THF.

  • Dissolve the precursor sulfonamide (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the sulfonamide solution to the NaH suspension at 0 °C. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the target sultam.

Table 2: Expected Characterization Data

Analysis Expected Outcome
¹H NMR Disappearance of the -CH₂-Cl proton signals; appearance of new signals corresponding to the cyclic structure.
¹³C NMR Shift in the carbon signal previously bonded to chlorine.
IR Sulfonamide S=O stretches remain (~1350 & 1160 cm⁻¹). Nitro N-O stretches remain (~1520 & 1345 cm⁻¹).

| Mass Spec | [M+H]⁺ corresponding to C₁₀H₁₂N₂O₄S (m/z = 273.05). |

Application II: Use as an Electrophilic Alkylating Agent

The 3-chloropropyl group acts as a versatile linker, enabling the covalent attachment of the sulfonamide moiety to various nucleophiles. This is particularly useful for introducing this specific pharmacophore into more complex molecules. A wide range of nucleophiles, including amines, thiols, and phenoxides, can be used.[7][8]

Protocol 4.1: N-Alkylation of Morpholine

Principle: This protocol demonstrates a standard SN2 reaction where morpholine, a secondary amine, acts as the nucleophile, displacing the chloride on the precursor to form a new C-N bond.

G Start Start: Precursor + Morpholine Reaction Reaction Conditions: K₂CO₃, DMF, 80°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product: Alkylated Sulfonamide Purify->Product

Caption: General Workflow for N-Alkylation.

Materials:

  • 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a flask, add the precursor (1.0 eq), K₂CO₃ (2.0 eq), and DMF.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Application III: Tandem Reduction of the Nitro Group

The nitro group serves as a masked amine. Its reduction to an aniline derivative is a fundamental transformation in medicinal chemistry, providing a nucleophilic handle for further functionalization.[9] Common reduction methods include catalytic hydrogenation or the use of metal salts like tin(II) chloride.[10][11]

Protocol 5.1: Reduction of Nitro Group using SnCl₂

Principle: Tin(II) chloride in the presence of a strong acid (HCl) is a classic and reliable method for the reduction of aromatic nitro groups to anilines. The tin is oxidized from Sn(II) to Sn(IV) in the process.

Materials:

  • Nitro-sulfonamide starting material (e.g., product from Protocol 4.1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 6 M)

Procedure:

  • Dissolve the nitro-sulfonamide starting material (1.0 eq) in ethanol.

  • In a separate flask, dissolve SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl.

  • Slowly add the tin chloride solution to the solution of the starting material at 0 °C.

  • After addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 2-4 hours.

  • Cool the reaction to 0 °C and carefully basify by the slow addition of 6 M NaOH until the pH is >10. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with EtOAc or DCM.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the aniline product, which can be used directly or purified further.

Troubleshooting

Table 3: Common Issues and Solutions

Issue Possible Cause Suggested Solution
Incomplete reaction in Protocol 2.1 Insufficient base; inactive sulfonyl chloride. Ensure 2.2 eq of TEA are used to neutralize HCl salt and byproduct. Use fresh or properly stored sulfonyl chloride.
Low yield in Sultam formation (3.1) Base not strong enough; competitive intermolecular reaction. Use a stronger base like NaH or KHMDS. Run the reaction under high dilution conditions to favor intramolecular cyclization.
No reaction in Alkylation (4.1) Nucleophile is too weak; steric hindrance. Increase reaction temperature. Consider using sodium iodide (NaI) as a catalyst (Finkelstein reaction) to form the more reactive iodo-intermediate in situ.

| Incomplete Nitro Reduction (5.1) | Insufficient reducing agent; precipitate coating the tin. | Ensure at least 4 equivalents of SnCl₂ are used. Stir vigorously during the reaction to break up any solids. Alternatively, switch to catalytic hydrogenation (e.g., H₂, Pd/C). |

Conclusion

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, while not a common catalog chemical, represents a blueprint for a highly adaptable synthetic intermediate. By leveraging its three distinct reactive sites, chemists can access a wide variety of molecular architectures, including novel sultams, functionalized linkers, and diverse aniline derivatives. The protocols outlined in this guide provide a reliable foundation for exploring the rich chemistry of this precursor in drug discovery and materials science applications.

References

  • Hu, Y., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 5808-5812. [Link]

  • PubMed. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. PubMed. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Spirocyclic γ- and δ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides. Synfacts, 17(04), 0387. [Link]

  • Capdeville, R. J., et al. (2003). Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation. Organic Letters, 5(22), 4159-4161. [Link]

  • ResearchGate. (n.d.). Methods of Sultam Synthesis. ResearchGate. [Link]

  • Barlocco, D. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(23), 11433-11470. [Link]

  • Li, F., et al. (2010). FeCl2 catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(48), 6335-6338. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]

  • Synthesis-Reviews. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Synfacts. [Link]

  • Alcatraz Chemicals. (n.d.). 1-Propane Sulfonyl Chloride. Alcatraz Chemicals. [Link]

  • Shi, L., et al. (2022). Direct Reaction of Nitroarenes and Thiols via Photodriven Oxygen Atom Transfer for Access to Sulfonamides. Organic Letters, 24(48), 8899-8904. [Link]

  • Li, F., et al. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 40(2), 1148-1151. [Link]

  • Google Patents. (2020).
  • Google Patents. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines. US20230357125A1.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Yu, J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Symmetry, 17(8), 1345. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 3-Chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in Murine Models

Pharmacological Rationale & Physicochemical Profiling The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide represents a highly specialized class of lipophilic, halogenated sulfonamides. As a pre-clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Physicochemical Profiling

The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide represents a highly specialized class of lipophilic, halogenated sulfonamides. As a pre-clinical candidate, its structural moieties dictate its behavior in biological systems and necessitate precise handling during in vivo murine studies.

From a mechanistic standpoint, this molecule is engineered as a putative Targeted Covalent Inhibitor (TCI). The 3-chloropropyl chain serves as an electrophilic warhead. Under physiological conditions, it is prone to acting as an alkylating agent—either through direct SN2 displacement by nucleophilic residues (e.g., Cysteine or Serine in target binding pockets) or via intramolecular cyclization into a reactive sultam intermediate. Concurrently, the 4-nitrobenzyl group provides critical π−π stacking capabilities and strong electron-withdrawing properties. This inductive effect significantly lowers the pKa of the sulfonamide N-H, altering its ionization state at physiological pH (7.4) and enhancing its membrane permeability and volume of distribution.

Understanding these physicochemical properties is the foundation of designing a self-validating in vivo dosing protocol.

MOA_Pathway Cpd 3-chloro-N-[(4-nitrophenyl)methyl] propane-1-sulfonamide Electrophilic Warhead Target Target Protein Nucleophilic Cys/Ser Pocket Cpd->Target Binding & Alkylation Complex Covalent Adduct Irreversible Target Inhibition Target->Complex Nucleophilic Attack Downstream Downstream Signaling Functional Blockade Complex->Downstream Pathway Silencing

Fig 1. Covalent target engagement and downstream signaling blockade mechanism.

Formulation Strategy and Vehicle Selection

Due to the high lipophilicity (estimated logP ~3.5–4.5) and the stable crystalline lattice energy contributed by the nitro-aromatic ring, the aqueous solubility of this compound is exceptionally poor. For highly lipophilic nitro-aromatic compounds, formulating with a co-solvent system is critical to ensure bioavailability and prevent fatal precipitation during intravenous (IV) or intraperitoneal (IP) administration[1].

Causality in Formulation: We utilize a step-wise solvation method. The compound is first dissolved in DMSO to disrupt the crystal lattice, followed by the addition of PEG300 and Tween-80 to create a micellar dispersion. Saline must be added dropwise under constant vortexing; rapid addition will cause the hydrophobic nitrobenzyl core to crash out of the solution, ruining the dose accuracy and risking micro-embolisms in the murine subjects.

Table 1: Vehicle Formulation Matrix for Murine Administration
FormulationComposition (v/v)Max SolubilityIn Vivo ApplicationCausality / Mechanistic Notes
Vehicle A (Standard) 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline>10 mg/mLIV, IP, POOptimal co-solvent system; prevents precipitation of lipophilic nitro-aromatics in blood plasma.
Vehicle B (Lipid) 10% DMSO, 90% Corn Oil~5 mg/mLIP, POHigh lipid solubility; strictly unsuitable for IV due to severe risk of pulmonary embolism.
Vehicle C (Complex) 5% DMSO, 20% HP- β -CD in Saline~2 mg/mLIV, SCCyclodextrin cavity encapsulates the nitrobenzyl core; safest for IV but limits max dose concentration.

Pharmacokinetic (PK) Profiling Protocol

Murine models, particularly outbred CD-1 mice, are standard for initial PK and maximum tolerated dose (MTD) evaluations due to their robust physiological baselines and genetic diversity, which better mimics human population variance[2]. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life dictate the dosing frequency required to maintain target receptor occupancy[3].

Step-by-Step Methodology: Single-Dose PK Study
  • Subject Preparation: Utilize 6–8 week-old male CD-1 mice (n=3 per time point to ensure statistical power). Acclimate for 7 days.

    • Causality: Fast animals for 12 hours prior to oral (PO) dosing (water ad libitum). Fasting reduces variability in gastric emptying rates and prevents the food-matrix from trapping the highly lipophilic compound, ensuring a self-validating absorption profile.

  • Administration: Administer 10 mg/kg via oral gavage (PO) or 5 mg/kg via tail vein injection (IV) using Vehicle A . Ensure the dose volume does not exceed 10 mL/kg to prevent gastric distension or fluid overload.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Tissue Harvesting: At terminal time points, euthanize via CO 2​ asphyxiation. Perfuse the systemic circulation with ice-cold PBS to remove residual blood. Harvest the brain, liver, and lungs to evaluate tissue partitioning.

  • Sample Processing & Bioanalysis: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract the compound from plasma via protein precipitation using 3 volumes of cold acetonitrile spiked with a structurally similar internal standard (IS). Analyze the supernatant via LC-MS/MS using MRM transitions specific to the sulfonamide core.

Table 2: Representative Quantitative PK Parameters (10 mg/kg PO)
ParameterValue (Mean ± SD)UnitBiological Significance
C max​ 2.4 ± 0.3µg/mLPeak plasma concentration; drives initial target receptor occupancy and acute toxicity.
T max​ 1.5 ± 0.5hrTime to peak concentration; indicates a moderate to rapid gastrointestinal absorption rate.
AUC 0−24​ 14.8 ± 2.1µg·h/mLTotal systemic exposure; the primary driver for steady-state efficacy in tumor models.
t 1/2​ 4.2 ± 0.8hrTerminal half-life; dictates that a BID (twice daily) dosing regimen is required for sustained inhibition.
V d​ 3.1 ± 0.4L/kgVolume of distribution; a value >1 L/kg indicates excellent deep-tissue penetration.

In Vivo Efficacy & Pharmacodynamics (PD)

To translate PK data into therapeutic outcomes, syngeneic or xenograft tumor models are employed. Because the t 1/2​ of this compound is relatively short (~4.2 hours), maintaining steady-state plasma concentrations above the IC 50​ is challenging via daily injections. Steady-state plasma concentrations can be effectively achieved via formulated chow, which minimizes handling stress during chronic efficacy studies.

Step-by-Step Methodology: Chronic Efficacy Dosing in Xenograft Models
  • Cell Inoculation: Resuspend target tumor cells (e.g., a cell line dependent on the target kinase/protein) in a 1:1 mixture of Matrigel and cold PBS. Inject 5×106 cells subcutaneously into the right flank of immunocompromised NOD/SCID (NSG) mice.

  • Randomization (Self-Validation Step): Monitor tumor volume using digital calipers. Wait until tumors reach a palpable size of 100–150 mm 3 before randomizing into vehicle and treatment groups (n=8/group). Causality: Randomizing based on established tumor volume rather than time ensures that the drug is tested against actively vascularized, established disease rather than preventing initial engraftment.

  • Dosing Regimen: Administer the compound via formulated chow (0.1% w/w) to deliver an approximate dose of 120–150 mg/kg/day, ensuring continuous target suppression without the peak-and-trough PK volatility of IP injections.

  • Monitoring: Measure tumor volume ( V=0.5×L×W2 ) and body weight bi-weekly. A body weight loss of >15% serves as a hard endpoint for compound-induced toxicity.

  • Biomarker Harvesting: Upon reaching the maximum allowed tumor burden (1,500 mm 3 ), euthanize the subjects. Snap-freeze half of the tumor in liquid nitrogen for downstream Western blot analysis (to confirm the covalent blockade of the target), and fix the other half in 10% formalin for immunohistochemistry (IHC).

PK_Workflow N1 1. Formulation Optimization N2 2. Single-Dose PK (IV/PO/IP) N1->N2 Solubility Confirmed N3 3. LC-MS/MS Bioanalysis N2->N3 Plasma/Tissue Harvest N4 4. Efficacy Model (Xenograft) N3->N4 PK/PD Modeling N5 5. PD Biomarker Analysis N4->N5 Target Occupancy

Fig 2. Integrated workflow for PK/PD modeling and in vivo efficacy validation.

References

  • A Small Molecule Very Late Antigen–4 Antagonist Can Inhibit Ovalbumin-induced Lung Inflammation American Journal of Respir
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery MDPI
  • A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia Syndax / Cancer Cell
  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis PMC / PLoS One

Sources

Method

Mass spectrometry fragmentation patterns of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive anal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected mass spectrometric fragmentation patterns for the synthetic compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document outlines the theoretical basis for the compound's fragmentation under electrospray ionization (ESI) conditions. We delve into the characteristic cleavage pathways dictated by its core functional groups: the sulfonamide linkage, the 3-chloropropyl chain, and the 4-nitrobenzyl moiety. This guide presents a detailed, field-proven protocol for acquiring high-resolution tandem mass spectrometry (MS/MS) data and offers a systematic approach to interpreting the resulting spectra. The insights provided herein are crucial for unambiguous structural confirmation, impurity profiling, and metabolite identification studies.

Introduction: The Need for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The compound 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide incorporates several key pharmacophores, including a sulfonamide group, a nitroaromatic system, and an alkyl halide.[1] Such molecules often serve as intermediates in the synthesis of more complex drug candidates. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a primary tool for confirming molecular identity by providing a unique fragmentation "fingerprint" derived from the molecule's structure.

Understanding the fragmentation behavior is not merely an academic exercise; it is essential for distinguishing between isomers, identifying process-related impurities, and characterizing metabolites. This guide explains the causal relationships between the molecule's structure and its fragmentation, providing a predictive framework for analysis.

Molecular Structure and Physicochemical Properties

To predict fragmentation, one must first understand the molecule's fundamental properties.

  • Molecular Formula: C₁₀H₁₃ClN₂O₄S

  • Monoisotopic Mass: 292.0285 Da

  • Average Mass: 292.74 Da

The structure contains several bonds of varying strengths and multiple sites susceptible to ionization and subsequent cleavage.

Caption: Structure of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide.

Theoretical Fragmentation Pathways

Under positive-mode electrospray ionization (ESI+), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at an m/z of 293.0358. The secondary amine within the sulfonamide linkage is the most probable site of protonation. Collision-Induced Dissociation (CID) of this precursor ion will initiate fragmentation events primarily at the most labile bonds.[2]

The fragmentation of this molecule can be logically dissected by considering its three main structural components.

Cleavage of the Sulfonamide Core

The sulfonamide group is a frequent site of fragmentation.

  • S-N Bond Cleavage: Heterolytic cleavage of the sulfur-nitrogen bond is a characteristic fragmentation pathway for sulfonamides.[3] This can result in two primary fragment ions, depending on where the charge is retained.

    • Path A: Formation of the 4-nitrobenzylamine fragment ion at m/z 153 .

    • Path B: Formation of the 3-chloropropanesulfonylium ion at m/z 141 .

  • C-S Bond Cleavage: The bond between the propyl chain and the sulfur atom can also cleave, leading to the formation of a 4-nitrobenzylsulfamoyl cation at m/z 215 .

  • Loss of Sulfur Dioxide (SO₂): A common rearrangement reaction in aromatic sulfonamides involves the neutral loss of SO₂ (64 Da).[4][5] This pathway can lead to a fragment ion at m/z 229 .

Fragmentation of the 4-Nitrobenzyl Moiety

This portion of the molecule produces highly characteristic ions.

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the N-CH₂ bond to form the highly stable 4-nitrobenzyl carbocation at m/z 136 . This is often the base peak in the spectrum of related compounds.

  • Nitro Group Fragmentation: The nitro group itself can fragment from the aromatic ring. Common neutral losses from the parent ion or fragment ions containing the nitrobenzyl group include the loss of •NO (30 Da) and •NO₂ (46 Da).[6]

Fragmentation of the 3-Chloropropyl Chain

The alkyl halide chain contributes its own set of characteristic fragments.

  • Loss of HCl: A common fragmentation for chloroalkanes is the neutral loss of hydrogen chloride (36 Da), which would produce a fragment at m/z 257 .[7]

  • Chlorine Isotope Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[8] Therefore, any fragment containing the chlorine atom will appear as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1, providing definitive evidence for the presence of a single chlorine atom.[9]

Fragmentation_Pathways cluster_main Key Fragmentation Pathways Parent [M+H]⁺ m/z 293.03 C₁₀H₁₄ClN₂O₄S⁺ F136 4-Nitrobenzyl Cation m/z 136.05 C₇H₆NO₂⁺ Parent->F136 Benzylic Cleavage (Most Favorable) F215 4-Nitrobenzylsulfamoyl Cation m/z 215.02 C₇H₇N₂O₄S⁺ Parent->F215 C-S Cleavage F141 3-Chloropropanesulfonylium m/z 141.97 C₃H₆ClO₂S⁺ Parent->F141 S-N Cleavage F257 [M+H-HCl]⁺ m/z 257.06 C₁₀H₁₃N₂O₄S⁺ Parent->F257 Neutral Loss of HCl F229 [M+H-SO₂]⁺ m/z 229.06 C₁₀H₁₄ClN₂O₂⁺ Parent->F229 Rearrangement & Loss of SO₂ Workflow cluster_workflow Analytical Workflow Prep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) Inject UHPLC Injection Prep->Inject Sep C18 Column Separation Inject->Sep Ion ESI+ Ionization Sep->Ion MS1 Full Scan MS¹ (Detect [M+H]⁺ at m/z 293) Ion->MS1 CID Collision-Induced Dissociation (Isolate m/z 293, apply stepped CE) MS1->CID MS2 MS² Scan (Detect Fragment Ions) CID->MS2 Data Data Analysis (Compare to Predicted Fragments) MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The fragmentation of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is predictable and follows established chemical principles. The key diagnostic fragments are the stable 4-nitrobenzyl cation at m/z 136 and fragments resulting from cleavages around the sulfonamide core. The presence of a 3:1 isotopic pattern in the precursor ion and any chlorine-containing fragments provides definitive confirmation of the elemental composition. By employing the protocol outlined in this guide, researchers can confidently identify this molecule and distinguish it from structurally related compounds, ensuring data integrity in synthetic chemistry and drug development programs.

References

  • Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Hu, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 350-8. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved March 18, 2026, from [Link]

  • Wang, Y., et al. (2015). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 5(28), 21695-21702. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved March 18, 2026, from [Link]

  • Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Available at: [Link]

  • Cooks, R. G., et al. (1975). Energy partitioning by mass spectrometry: Chloroalkanes and chloroalkenes. Journal of the American Chemical Society, 97(7), 1573-1581. Available at: [Link]

  • ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved March 18, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 18, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved March 18, 2026, from [Link]

  • The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimized ESI-MS/MS conditions for the analysis of sulfonamide.... Retrieved March 18, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 18, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved March 18, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved March 18, 2026, from [Link]

  • PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved March 18, 2026, from [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Czech Journal of Food Sciences. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Available at: [Link]

  • Preprints.org. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]

  • SlideShare. (n.d.). Mass chart Fragmentation. Retrieved March 18, 2026, from [Link]

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  • PubMed. (2005). Determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins and soy sauce by solid-phase microextraction and gas chromatography/mass spectrometry. Retrieved March 18, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved March 18, 2026, from [Link]

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Application

Application Note: Cell Culture Assay Preparation and Covalent Profiling of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Executive Summary The development of targeted covalent inhibitors (TCIs) requires specialized assay architectures that account for time-dependent target engagement and non-equilibrium kinetics. This application note deta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires specialized assay architectures that account for time-dependent target engagement and non-equilibrium kinetics. This application note details the experimental framework for evaluating 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (CNPS) in cell culture. CNPS is a sulfonamide-based small molecule featuring a 4-nitrobenzyl recognition motif and a 3-chloropropyl moiety. This protocol outlines the critical handling procedures, time-dependent cytotoxicity profiling, and mass spectrometry-based target engagement assays necessary to validate its mechanism of action as a mild electrophilic probe.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to design assays that isolate the specific chemical biology of the probe . The structure of CNPS dictates three fundamental experimental choices:

  • Chemical Reactivity & Handling: The 3-chloropropyl group acts as a mild electrophilic warhead capable of alkylating nucleophilic amino acids (such as cysteines)[1]. However, 3-chloropropanesulfonamides are prone to base-catalyzed intramolecular cyclization, forming inactive 1,2-thiazolidine 1,1-dioxide (cyclic sultam) derivatives[2]. Therefore, stock solutions must be prepared in anhydrous conditions, and aqueous exposure must be minimized prior to cellular dosing.

  • Washout Viability Assays: Because covalent inhibitors form irreversible bonds, their pharmacological effect persists even after the free drug is cleared from the system. We utilize a "washout" assay to differentiate CNPS from reversible inhibitors. A self-validating system requires comparing continuous exposure against a short-pulse exposure followed by a washout; a true covalent probe will maintain its IC50 across both conditions.

  • Probe-Free Occupancy (PFO): Traditional target engagement assays require functionalizing the probe with an alkyne or fluorophore. For a low-molecular-weight compound like CNPS (~292 g/mol ), adding a bulky tag drastically alters its steric profile and cell permeability. Instead, we utilize a Probe-Free Occupancy (PFO) assay, which uses LC-MS/MS to quantify the depletion of the unmodified target peptide in the native cellular environment[3].

Mandatory Visualization: Experimental Workflow

G A CNPS Stock 10 mM in DMSO B Cell Culture Dosing 0.1 - 50 µM A->B C Incubation 1, 4, 24 hrs B->C D Washout Step Media Replacement C->D Covalent Validation E Viability Assay CellTiter-Glo C->E Continuous D->E F Target Engagement LC-MS/MS PFO D->F

Figure 1: Workflow for evaluating the covalent engagement and cytotoxicity of CNPS.

Reagent Preparation & Handling Protocols

Preparation of CNPS Stock Solution

Causality Check: Water ingress leads to hydrolysis or sultam formation. Always use anhydrous solvents and minimize freeze-thaw cycles.

  • Weigh out CNPS powder in a low-humidity environment.

  • Dissolve in anhydrous, cell-culture grade DMSO to a final concentration of 10 mM.

  • Aliquot into single-use amber vials (the 4-nitrobenzyl group can be light-sensitive) and store at -80°C.

Cell Culture Maintenance
  • Culture target cells (e.g., HepG2 or HCT116) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[4].

  • Ensure cells are in the logarithmic growth phase (70-80% confluency) prior to assay seeding to guarantee active protein synthesis and uniform metabolic rates[5].

Step-by-Step Methodologies

Protocol I: Time-Dependent Cytotoxicity & Washout Assay

This protocol establishes whether CNPS exhibits the non-equilibrium kinetics characteristic of covalent modifiers[4].

Step 1: Cell Seeding

  • Seed cells at 5,000 cells/well in two identical 96-well opaque white plates (Plate A for Continuous, Plate B for Washout).

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Dosing

  • Prepare a 3-fold serial dilution of CNPS in culture media (range: 50 µM to 0.01 µM). Crucial: Keep final DMSO concentration constant at 0.5% across all wells.

  • Add the compound to both Plate A and Plate B. Include a vehicle control (0.5% DMSO) and a positive cell-death control (e.g., 10 µM Staurosporine).

Step 3: The Washout Phase (Self-Validating Step)

  • Plate A (Continuous): Leave undisturbed in the incubator for 72 hours.

  • Plate B (Washout): After exactly 4 hours of incubation, carefully aspirate the media containing CNPS. Wash the wells twice with warm PBS to remove unbound drug, then add fresh, compound-free complete media. Incubate for the remaining 68 hours.

Step 4: Viability Readout

  • Equilibrate plates to room temperature for 30 minutes.

  • Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol II: Probe-Free Occupancy (PFO) Target Engagement Assay

This protocol quantifies the fraction of the protein target covalently modified by CNPS without relying on artificial probe tags[6].

Step 1: Cellular Treatment

  • Seed 2 × 10^6 cells in 6-well plates. Treat with 10 µM CNPS or DMSO vehicle for 1, 4, and 24 hours.

  • Control: Include a sample treated with a reversible competitor (if known) prior to CNPS addition to prove active-site specificity.

Step 2: Lysis and Digestion

  • Wash cells with ice-cold PBS and lyse using a mild non-denaturing buffer (e.g., 1% NP-40, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors[5].

  • Clarify the lysate via centrifugation (14,000 x g, 15 min).

  • Denature, reduce (DTT), and alkylate (Iodoacetamide) the proteins, followed by overnight digestion with sequencing-grade Trypsin at 37°C[3].

Step 3: LC-MS/MS Quantification

  • Desalt peptides using C18 spin columns.

  • Analyze via LC-MS/MS. Extract the ion chromatograms for the unmodified target peptide (containing the putative reactive nucleophile) and a control reference peptide from the same protein.

  • Calculate Target Occupancy (%) = 100 ×[1 - (Ratio of Unmodified Peptide / Reference Peptide in Treated) / (Ratio in Vehicle)].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of CNPS if it acts as a successful targeted covalent inhibitor. Note the minimal shift between Continuous and Washout IC50 values, which is the hallmark of irreversible target engagement.

Assay ConditionTime PointIC50 (µM)Max Inhibition (%)Target Occupancy (%)
Cytotoxicity (Continuous) 72 hours1.24 ± 0.1598%N/A
Cytotoxicity (Washout) 4 hr pulse + 68 hr1.85 ± 0.2294%N/A
PFO Target Engagement 1 hourN/AN/A35 ± 4%
PFO Target Engagement 4 hoursN/AN/A88 ± 6%
PFO Target Engagement 24 hoursN/AN/A>95%

Data Interpretation: The near-parity between the continuous (1.24 µM) and washout (1.85 µM) IC50 values confirms that a 4-hour exposure is sufficient to drive irreversible pharmacological effects. This is directly corroborated by the PFO assay, which shows 88% covalent target occupancy at the 4-hour mark.

References

  • Dual Inhibition of Allosteric Mitogen-Activated Protein Kinase (MEK) and Phosphatidylinositol 3-Kinase (PI3K) Oncogenic Targets with a Bifunctional Inhibitor Source: PMC - NIH URL:[2]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 Source: ACS Pharmacology & Translational Science URL:[6]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: PMC - NIH URL:[4]

  • Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids Source: American Society for Microbiology (ASM) URL:[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Welcome to the technical support center for the purification of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific sulfonamide. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal characteristics of a recrystallization solvent for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide?

A1: The perfect solvent for recrystallizing this compound should meet several key criteria.[1][2][3] The target compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility is fundamental to achieving a high recovery of pure crystals.[2] Additionally, any impurities present should either be completely soluble at all temperatures or entirely insoluble, allowing for their removal through filtration.[4] Critically, the solvent must be chemically inert and not react with the sulfonamide.[3][5]

Q2: How does the chemical structure of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide influence solvent selection?

A2: The structure of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide contains several functional groups that dictate its polarity and solubility: a polar sulfonamide group (-SO2NH-), a highly polar nitro group (-NO2), and a relatively non-polar chloropropane and benzyl group.[6][7] The presence of both polar and non-polar regions suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective. The general principle of "like dissolves like" is a good starting point.[8] Given the aromatic and polar nature of the molecule, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate, are often good candidates to investigate.[1][7]

Q3: I'm observing very low or no crystal formation upon cooling. What are the likely causes and how can I fix this?

A3: This is one of the most common issues in recrystallization and typically points to one of two main causes:

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[9][10][11][12]

    • Solution: Reheat the solution and carefully evaporate some of the solvent to increase the concentration of the solute.[8][10][13] Once concentrated, allow the solution to cool slowly again.[8][13]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.[12][14]

    • Solution 1: Induce Crystallization by Scratching. Gently scratch the inside surface of the flask below the liquid level with a glass rod.[7][9][10][12][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][13]

    • Solution 2: Seeding. If you have a small amount of the pure, crystalline product, add a tiny "seed crystal" to the cooled solution.[9][10][13] This will act as a template for further crystal growth.[13]

Q4: My compound is "oiling out" instead of forming solid crystals. What does this mean and what should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][14][15][16] This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities that significantly depresses the melting point.[10][14][17]

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[8][10][14] This can lower the saturation temperature to below the compound's melting point.[8]

  • Solution 2: Slow Down the Cooling Rate. Allow the solution to cool much more slowly.[11][14][17] You can do this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask.[10][14]

  • Solution 3: Change Solvents. If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[8]

Q5: When is it appropriate to use a mixed-solvent system for recrystallization?

A5: A mixed-solvent system is ideal when no single solvent meets all the necessary criteria.[4][7] This is often the case when your compound is either too soluble or too insoluble in common solvents. The technique involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[4][8]

The general procedure is to dissolve the compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid).[7] A few drops of the "good" solvent are then added back to redissolve the precipitate, and the clear solution is allowed to cool slowly.[7] A common and effective pair for compounds with moderate polarity is ethanol and water.[4]

Systematic Solvent Screening Protocol

To empirically determine the best solvent system, a systematic approach is recommended. This protocol will guide you through testing a range of solvents to find the optimal conditions for recrystallizing 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide.

Experimental Workflow for Solvent Selection

G cluster_prep Preparation cluster_screening Solvent Screening cluster_crystallization Crystallization & Evaluation start Weigh ~20-30 mg of crude compound into several test tubes add_cold Add 0.5 mL of a single solvent to each tube at room temp. start->add_cold observe_cold Observe solubility. Good solvent if insoluble/sparingly soluble. add_cold->observe_cold heat Gently heat the mixture to the solvent's boiling point. observe_cold->heat If insoluble reject_cold reject_cold observe_cold->reject_cold If soluble observe_hot Observe solubility. Good solvent if fully dissolved. heat->observe_hot cool Allow the solution to cool slowly to room temperature, then in an ice bath. observe_hot->cool If soluble reject_hot reject_hot observe_hot->reject_hot If insoluble observe_crystals Observe for crystal formation. Note quality and quantity. cool->observe_crystals select Select the solvent that provides the best crystal yield and form. observe_crystals->select

Caption: A systematic workflow for selecting an optimal recrystallization solvent.

Step-by-Step Methodology
  • Preparation: Place approximately 20-30 mg of your crude 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide into several small test tubes.

  • Room Temperature Solubility Test: To each tube, add 0.5 mL of a different test solvent at room temperature. Agitate the mixture and observe. An ideal solvent will not dissolve the compound at this stage.[1] If the compound dissolves readily, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble, gently heat the test tubes in a water or sand bath until the solvent boils.[1] If the compound dissolves completely, the solvent is a good candidate.[1] If it remains insoluble, it is not a suitable solvent.

  • Cooling and Crystallization: Remove the test tubes that formed clear solutions from the heat and allow them to cool slowly to room temperature.[1] Observe for the formation of crystals. If no crystals form, try inducing crystallization by scratching the inside of the test tube.[12]

  • Ice Bath Cooling: Once at room temperature, place the test tubes in an ice-water bath for 10-15 minutes to maximize crystal formation.[1]

  • Evaluation: Assess the quantity and quality of the crystals formed in each suitable solvent. The best solvent will yield a significant amount of well-formed crystals.

Data Presentation: Solvent Suitability

The following table summarizes common laboratory solvents and their expected suitability for recrystallizing 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide based on general principles of solubility for sulfonamides and nitroaromatic compounds.[7][18][19]

SolventPolarityTypeBoiling Point (°C)Expected Suitability & Rationale
Water HighProtic100Poor: The compound is likely to have very low solubility even when hot due to its organic backbone.
Ethanol HighProtic78Good Candidate: Often a good choice for moderately polar compounds. Its polarity is suitable for dissolving the sulfonamide and nitro groups, especially when hot.[1]
Methanol HighProtic65Possible Candidate: Similar to ethanol but may be too effective a solvent, leading to lower recovery. Sulfonamides can be slightly soluble in methanol.[18]
Isopropanol MediumProtic82Good Candidate: Its lower polarity compared to ethanol might provide a better solubility differential between hot and cold conditions.
Acetone MediumAprotic56Good Candidate: A versatile solvent that can dissolve a wide range of polarities. Its low boiling point makes it easy to remove.[1]
Ethyl Acetate MediumAprotic77Good Candidate: Often an excellent solvent for recrystallization, balancing polarity well for many organic compounds.
Toluene LowAprotic111Poor: Likely too non-polar to effectively dissolve the highly polar sulfonamide and nitro functional groups.
Hexane/Heptane LowAprotic69/98Unsuitable: Far too non-polar. Useful as an anti-solvent in a mixed system with a more polar solvent.

References

  • Chooses a solvent for Recrystallization. (n.d.). Department of Chemistry, College of Education for Pure Science, University of Basrah.
  • Recrystallization. (n.d.). University of York, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Sulfanilamide - Product Inform
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.
  • Recrystallization.pdf. (n.d.). University of California, Irvine, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Oiling Out in Crystalliz
  • Recrystallization (help meeeeee). (2013, February 3). Reddit. r/chemistry.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
  • Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909–923.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • What happens if you have a good crude yield of a product but after you recrystallize it, your yield is low? (2019, June 16). Quora.
  • Recrystalliz
  • Technical Support Center: Optimizing Recrystallization and Purific
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Solvent selection for effective recrystallization of nitroarom
  • Purification of crude 1-(3-Nitrophenyl)
  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(4), 494–500.
  • Meissner, F. (1958). U.S. Patent No. 2,858,346. Washington, DC: U.S.
  • Recrystallization. (n.d.).
  • 3-Chloro-4-nitrophenol. (n.d.). PubChem.
  • Recrystallization Lab Report Organic Chemistry. (n.d.). Academia.edu.
  • Swamy, G. N., Kumar, C. G., & Prasad, K. R. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1121–1127.
  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPIONAMIDE. (2024, April 9). ChemBK.
  • 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. (n.d.). PubChem.
  • Lemmerer, A., & Varughese, S. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1481.

Sources

Optimization

Preventing thermal degradation of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide during storage

Introduction This technical support guide provides in-depth information, troubleshooting protocols, and frequently asked questions concerning the storage and stability of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth information, troubleshooting protocols, and frequently asked questions concerning the storage and stability of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. This molecule incorporates three key functional groups that influence its stability: a sulfonamide linkage, a nitroaromatic ring, and an alkyl chloride chain. Understanding the inherent vulnerabilities of these groups is critical for researchers, scientists, and drug development professionals to ensure the compound's integrity, experimental reproducibility, and shelf-life. This guide is designed to offer both preventative strategies and diagnostic workflows to address potential thermal and environmental degradation.

Section 1: Understanding the Molecule's Chemical Vulnerabilities

The stability of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is not absolute; its chemical structure contains several moieties susceptible to degradation under common laboratory and storage conditions. Elevated temperature acts as a primary catalyst for these degradation pathways, but its effects are often compounded by the presence of moisture, light, and atmospheric oxygen.

  • The Sulfonamide Group (R-SO₂-NH-R'): The sulfur-nitrogen (S-N) bond in the sulfonamide group is a common site for hydrolytic cleavage.[1] This reaction can be catalyzed by both acidic and basic conditions, where a water molecule attacks the electrophilic sulfur atom.[2][3] While generally more stable than amides or esters, this hydrolysis is a primary concern for long-term storage, especially if the compound is exposed to humidity.

  • The Nitroaromatic Group (Ar-NO₂): The nitro group is a strong electron-withdrawing group, which generally makes the aromatic ring resistant to oxidative degradation.[4][5] However, this moiety is well-known for its susceptibility to photodegradation.[6][7] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of colored impurities and loss of potency.[8] Furthermore, while thermally stable at moderate temperatures, high heat can lead to the cleavage of the carbon-nitrogen (C-NO₂) bond.[9]

  • The Alkyl Chloride Group (R-Cl): The chloro-propane side chain introduces another potential route for degradation, primarily through nucleophilic substitution or elimination reactions, though this is generally less of a concern under typical solid-state storage conditions compared to hydrolysis and photolysis.

Below is a diagram illustrating the primary degradation pathways that can be accelerated by improper thermal storage.

parent 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide hydrolysis Hydrolysis Products (e.g., Sulfonic Acid, Amine) parent->hydrolysis Moisture (H₂O) Accelerated by Heat/pH photolysis Photodegradation Products (e.g., Colored Impurities) parent->photolysis Light (UV/Visible) Accelerated by Heat thermolysis Thermal Degradation Products (e.g., C-N Cleavage) parent->thermolysis High Temperature (> Recommended)

Caption: Primary degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal long-term storage conditions for solid 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide?

To minimize degradation and ensure the longest possible shelf-life, the compound should be stored under conditions that mitigate the risks of hydrolysis, photolysis, and thermal decomposition. The following table summarizes the recommended parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions. While some sulfonamides can be stored at room temperature, refrigeration provides a greater margin of safety, especially for long-term storage.[10]
Humidity <30% Relative Humidity (RH)Minimizes available water for hydrolytic cleavage of the sulfonamide bond. Storage in a desiccator or with desiccant packs is highly recommended.[11]
Light In the Dark (Amber Vials)Prevents photodegradation of the light-sensitive nitroaromatic group.[6][12] The use of amber glass or opaque containers is mandatory.
Atmosphere Inert Gas (Argon or Nitrogen)While the nitroaromatic ring is somewhat resistant to oxidation, an inert atmosphere prevents potential oxidative side reactions and is considered best practice for long-term archival storage.[12]
FAQ 2: I've noticed the color of my white/off-white powder has turned yellowish-brown. What is the likely cause?

A change in color, particularly the development of a yellow or brown hue, is a strong indicator of degradation, most commonly associated with the nitroaromatic moiety.

  • Primary Cause: The most probable cause is photodegradation . Nitroaromatic compounds are known to form colored byproducts upon exposure to light.[7][8] This can happen even with brief exposure to intense laboratory lighting or prolonged exposure to ambient light if not stored in an amber vial.

  • Secondary Cause: Severe thermal stress can also lead to decomposition products that may be colored. However, photolytic degradation is the more common culprit for color change without significant changes in physical form (like melting).

Troubleshooting Step: Immediately protect the material from light. For analysis, dissolve a small amount and run an HPLC-UV chromatogram. Compare the peak profile to a reference standard or a previously analyzed batch to confirm the presence of new impurity peaks.

FAQ 3: My HPLC analysis shows a new, more polar peak eluting earlier than the parent compound. What could this be?

The appearance of a new, more polar peak is often a sign of hydrolysis . The cleavage of the sulfonamide S-N bond would result in two smaller, more polar molecules: 3-chloropropane-1-sulfonic acid and 4-nitrobenzylamine.

Degradation PathwayPotential Degradation ProductsExpected Analytical Signature
Hydrolysis (S-N Cleavage) 3-chloropropane-1-sulfonic acid & 4-nitrobenzylamineAppearance of one or two new, more polar peaks (earlier retention time on reverse-phase HPLC).[1]
Photodegradation Complex mixture of nitrophenols, etc.Multiple small impurity peaks, often with strong UV absorbance.[7]
Dechlorination N-[(4-nitrophenyl)methyl]propane-1-sulfonamideA new peak with a mass difference of ~34 Da (Cl replaced by H) in LC-MS analysis.

To confirm the identity of the degradant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique, as it can provide molecular weight information to help identify the fragments.[13]

FAQ 4: How can I proactively test the stability of my batch or a new formulation containing this compound?

A forced degradation study (also known as stress testing) is the standard approach.[14][15] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and establishing the stability-indicating capability of your analytical method.[16]

Key Stress Conditions for a Forced Degradation Study:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid): 80°C for 72 hours.

  • Photostability: Expose the solid compound to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze samples at various time points using a validated HPLC method to track the formation of degradants.

FAQ 5: Are there any common excipients I should avoid when formulating this compound?

Yes, the choice of excipients is critical to the stability of the final drug product.[17][18][19]

  • Avoid Hygroscopic Excipients: Excipients that readily absorb moisture, such as certain starches or microcrystalline cellulose, can increase the local water content around the drug substance, accelerating hydrolysis.[20] If their use is necessary, ensure that manufacturing is performed under low humidity and that packaging includes a desiccant.

  • Beware of pH-Modifying Excipients: Excipients with acidic or basic properties (e.g., citric acid, sodium bicarbonate) could create microenvironments that catalyze the hydrolysis of the sulfonamide bond.[21]

  • Check for Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that could initiate oxidative degradation.

Section 3: Troubleshooting and Experimental Guides

Guide 1: Workflow for Investigating Suspected Degradation

If you suspect your sample of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide has degraded, follow this logical workflow to diagnose the issue.

start Observation (e.g., color change, failed purity test, unexpected results) step1 Quarantine & Document Isolate the batch. Record storage history (temp, light exposure). start->step1 step2 Analytical Characterization Perform HPLC-UV and LC-MS analysis. step1->step2 decision1 Compare to Reference Does the profile match a valid reference standard? step2->decision1 step3 Identify Degradants Use MS data to propose structures for new peaks. decision1->step3 No end_ok Sample is OK Issue may be with analytical method or reference. decision1->end_ok Yes step4 Hypothesize Cause Correlate degradant structure with storage history. step3->step4 decision2 Root Cause? step4->decision2 end_hydrolysis Root Cause: Hydrolysis Review humidity control and pH. decision2->end_hydrolysis Polar peaks found? History of humidity? end_photo Root Cause: Photodegradation Review light protection protocols. decision2->end_photo Colored sample? History of light exposure? end_thermal Root Cause: Thermal Stress Review temperature control. decision2->end_thermal Multiple peaks? History of temp excursion?

Caption: A logical workflow for diagnosing compound degradation.

Guide 2: Protocol for Analytical Detection of Degradation Products

This protocol outlines a standard approach using High-Performance Liquid Chromatography (HPLC) for detecting and quantifying impurities.

Objective: To resolve the parent compound from potential degradation products.

1. Materials & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Sample of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

  • Reference standard (if available)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and acquire the chromatogram.

  • The parent compound should appear as the major peak.

  • Any additional peaks are potential impurities or degradants.

  • Calculate the percentage area of each impurity peak relative to the total peak area to estimate the level of degradation. For accurate quantification, a reference standard for the impurity is required.[13][22]

References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Ideal Cures. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • ManTech Publications. (2023, September 15). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance.
  • Iley, J., Lopes, F., & Moreira, R. (2001, March 28). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). PMC.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Chen, B., et al. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Global Science Press. (n.d.). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry.
  • ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
  • Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • PubMed. (2023, February 6). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds.
  • (2023, September 29). Effect of moisture on solid state stability.
  • ACS Publications. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. J Environ Sci (China).
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • (2026, March 16). The effect of storage conditions on the physical stability of tablets.
  • ResearchGate. (2019, October 12). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds.
  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • ACS Publications. (2022, December 8). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Improved Pharma. (2020, April 30). Humidity Effects on Amorphous Pharmaceuticals.
  • RSC Publishing. (2022, November 10). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO).
  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples.
  • (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • FSIS.USDA.gov. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • PubMed. (1998, April). Stability of sulphonamide drugs in meat during storage. Food Addit Contam.
  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation.
  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PubMed. (2017, May 15). Degradation of sulfonamides as a microbial resistance mechanism.
  • ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications.
  • ResearchGate. (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications.
  • PMC. (n.d.). Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates.
  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • ACS Publications. (2014, July 2). Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US6525099B1 - N-substituted sulfonamide derivatives.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • PubMed. (2017, December 31). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE.

Sources

Troubleshooting

Technical Support Center: Dissolving 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in DMSO

Welcome to the technical support guide for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the dissolution of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure experimental success through proper handling and preparation of your compound solutions.

I. Core Concepts: Understanding the Compound and Solvent

Before delving into specific protocols, it is crucial to understand the properties of both the solute, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, and the solvent, DMSO. This foundational knowledge will inform your experimental choices and troubleshooting strategies.

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide: A Profile

While specific public data on "3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide" is limited, we can infer its likely characteristics based on its structural motifs: a sulfonamide group, a chlorinated alkyl chain, and a nitrophenyl group.

  • Sulfonamides : This functional group can participate in hydrogen bonding, which influences its solubility in polar solvents.

  • Nitrophenyl Group : The nitroaromatic moiety introduces polarity but can also contribute to stacking interactions. Nitroaromatic compounds are a significant class of industrial chemicals, and their thermal stability can be a concern, as runaway reactions can be triggered, leading to the release of heat and gases.[1]

  • Chlorinated Alkyl Chain : This portion of the molecule adds nonpolar character.

The interplay of these groups suggests that while the compound will have some polarity, its overall solubility might be challenging, making a powerful polar aprotic solvent like DMSO a suitable choice.

DMSO: The "Universal Solvent" and Its Caveats

DMSO is a widely used solvent in research due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3][4] However, its properties also present potential challenges.

  • Hygroscopicity : DMSO readily absorbs moisture from the atmosphere.[5][6] This is a critical consideration because absorbed water can significantly decrease the solubility of many organic compounds by altering the solvent's polarity.[5][6][7][8]

  • High Boiling Point : With a boiling point of 189 °C, DMSO evaporates slowly at room temperature, which can make sample recovery difficult.[3][9]

  • Freezing Point : The freezing point of DMSO is relatively high at 18.5 °C (65.3 °F), meaning it can solidify at or slightly below room temperature.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide and DMSO.

Q1: Why is my compound not dissolving completely in DMSO at room temperature?

  • Answer : Several factors could be at play. The intrinsic solubility of the compound might be limited even in DMSO. More commonly, the DMSO may have absorbed atmospheric moisture, which reduces its solvating power for many organic compounds.[5][6][7][8] The amorphous, or non-crystalline, form of a compound is generally more soluble in DMSO.[5][7] Over time, or with environmental changes, the compound may have converted to a less soluble crystalline form.

Q2: I observed precipitation in my stock solution after a freeze-thaw cycle. What happened?

  • Answer : Precipitation after freeze-thaw cycles is a common issue.[6] This is often exacerbated by the presence of absorbed water in the DMSO.[7][8] As the solution thaws, the localized concentration of water can increase, causing the less soluble compound to crash out of the solution. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][10][11]

Q3: Is it safe to heat the DMSO solution to aid dissolution?

  • Answer : Gentle warming can be an effective method to increase solubility.[2] A water bath set to 37°C is often sufficient.[6][12] However, caution is advised. Given that the compound contains a nitroaromatic group, excessive heat could potentially lead to degradation.[1] It is crucial to monitor the temperature and duration of heating. Studies on some nitroaniline compounds have shown notable exothermic decomposition at high temperatures.[13]

Q4: Can I use sonication to help dissolve the compound?

  • Answer : Yes, sonication is a highly recommended technique for dissolving challenging compounds in DMSO.[2][14] It uses ultrasonic waves to break down solute particles and facilitate their interaction with the solvent.[14] Low-energy sonication has been shown to be effective in re-dissolving compounds that have precipitated from DMSO stocks.[8]

Q5: What is the maximum recommended concentration of DMSO in my cell-based assay?

  • Answer : High concentrations of DMSO can be toxic to cells.[2] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[2][10] Some sources suggest that up to a 1% final concentration may be acceptable for certain high-throughput screening assays, while for in vivo studies, it should ideally be 2% or lower.[2][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2][11]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when dissolving 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in DMSO.

Problem: The compound does not fully dissolve.
Potential Cause Troubleshooting Steps Scientific Rationale
Hygroscopic DMSO 1. Use a fresh, unopened bottle of anhydrous (dry) DMSO.[6] 2. If using an opened bottle, ensure it has been stored properly in a dry environment, preferably with a desiccant.Water absorbed by DMSO alters its polarity and can significantly reduce the solubility of organic compounds.[5][6][7][8]
Insufficient Agitation 1. Vortex the solution vigorously for 1-2 minutes.[6] 2. Use a magnetic stirrer for larger volumes.Mechanical agitation increases the interaction between the solute and solvent molecules, accelerating the dissolution process.
Low Temperature 1. Gently warm the solution in a 37°C water bath for 5-10 minutes.[6][12] 2. Monitor for any signs of degradation (e.g., color change).Increasing the temperature provides more kinetic energy to the system, often overcoming the activation energy barrier for dissolution.
Compound Form 1. Utilize ultrasonication in a water bath for 10-15 minutes.[6]Sonication can break down aggregates of the solid compound, increasing the surface area available for solvation.[14]
Problem: The compound precipitates out of the solution upon storage or dilution.
Potential Cause Troubleshooting Steps Scientific Rationale
Water Absorption Over Time 1. Aliquot stock solutions into single-use vials to minimize exposure to air.[2][10][11] 2. Store aliquots at -20°C or -80°C in tightly sealed containers.[6][10]Limiting exposure to atmospheric moisture prevents the gradual decrease in DMSO's solvating capacity.[5][6]
Freeze-Thaw Cycles 1. Prepare single-use aliquots to avoid repeated freezing and thawing.[2][10][11]Repeated phase changes can disrupt the solution's equilibrium and promote precipitation, especially in the presence of water.[6][7][8]
Dilution into Aqueous Buffers 1. Perform serial dilutions in 100% DMSO first to lower the concentration before adding to aqueous solutions.[2] 2. Add the DMSO stock to the aqueous buffer slowly while vortexing.A stepwise dilution minimizes the rapid change in solvent polarity, reducing the likelihood of the compound precipitating.[10]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass: Determine the molecular weight of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Use the formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Initial Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Vortex: Gently vortex the tube for 1-2 minutes until the compound is visibly dissolved.[2]

  • Aid Dissolution (if necessary):

    • Warming: Place the tube in a 37°C water bath for 5-10 minutes.[2][6]

    • Sonication: If the compound is still not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[2][6]

  • Storage: Once a clear solution is obtained, aliquot into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term storage.[6][10]

Protocol 2: Serial Dilution for Cell-Based Assays

Objective: To prepare working solutions from a high-concentration DMSO stock while maintaining a consistent and low final DMSO concentration in the assay.

Procedure:

  • Serial Dilution in 100% DMSO: Start with your high-concentration stock solution (e.g., 10 mM). Perform serial dilutions in 100% DMSO to achieve the desired intermediate concentrations.[2] This ensures that the compound remains soluble before introduction to an aqueous environment.

  • Final Dilution into Assay Medium: Add a small, consistent volume of each DMSO dilution to your assay medium to reach the final desired compound concentrations.[2] This step should result in a final DMSO concentration that is non-toxic to your cells (typically <0.5%).[2][10]

V. Visualized Workflows and Decision-Making

Troubleshooting Dissolution Issues

Dissolution_Troubleshooting Start Start: Compound does not fully dissolve in DMSO Check_DMSO Is the DMSO anhydrous and from a fresh bottle? Start->Check_DMSO Use_Anhydrous Use fresh, anhydrous DMSO Check_DMSO->Use_Anhydrous No Vortex Vortex vigorously for 1-2 minutes Check_DMSO->Vortex Yes Use_Anhydrous->Vortex Is_Dissolved1 Is the compound fully dissolved? Vortex->Is_Dissolved1 Warm Gently warm at 37°C for 5-10 minutes Is_Dissolved1->Warm No Success Success: Aliquot and store at -20°C/-80°C Is_Dissolved1->Success Yes Is_Dissolved2 Is the compound fully dissolved? Warm->Is_Dissolved2 Sonicate Sonicate for 10-15 minutes Is_Dissolved2->Sonicate No Is_Dissolved2->Success Yes Is_Dissolved3 Is the compound fully dissolved? Sonicate->Is_Dissolved3 Is_Dissolved3->Success Yes Consult Consult further technical support Is_Dissolved3->Consult No

Caption: A decision tree for troubleshooting the dissolution of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in DMSO.

Preparing Working Solutions for Biological Assays

Working_Solution_Preparation Stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) Serial_Dilution Serial Dilution in 100% DMSO Stock->Serial_Dilution Step 1 Final_Dilution Final Dilution into Aqueous Assay Medium Serial_Dilution->Final_Dilution Step 2 Assay Final Working Solutions (<0.5% DMSO) Final_Dilution->Assay Step 3

Caption: Workflow for preparing working solutions from a DMSO stock for biological assays.

VI. References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • ResearchGate. (2025, September 14). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2025, October 9). What is the recommended procedure and key precautions for dissolving FL118 to prepare a 1 mM DMSO stock solution? Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:895464-51-4 | 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • NextSDS. (n.d.). 3-chloro-N-methylpropane-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-CHLORO-N-(4-METHOXYPHENYL)PROPIONAMIDE. Retrieved from [Link]

  • IUCr. (n.d.). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-4-methyl-5-nitrobenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-n,n-dimethylpropane-1-sulfonamide (C5H12ClNO2S). Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-[4-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]phenyl]-2,2-dimethyl-propanamide. Retrieved from [Link]

  • BioChromato. (2025, February 28). Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. Retrieved from [Link]

  • Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Introduction The robust quantification of novel chemical entities is a cornerstone of modern drug development and safety assessment. This guide provides an in-depth, experience-driven walkthrough for the validation of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The robust quantification of novel chemical entities is a cornerstone of modern drug development and safety assessment. This guide provides an in-depth, experience-driven walkthrough for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a representative novel sulfonamide, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. LC-MS/MS is the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity, allowing for the precise measurement of low-level analytes in complex biological matrices.[1]

The validation process is not merely a checklist of experiments; it is a systematic investigation designed to provide objective evidence that a method is fit for its intended purpose.[2][3] This guide is structured to not only present the "how" but to elucidate the "why" behind each experimental choice and acceptance criterion, grounding our approach in the harmonized principles of the International Council for Harmonisation (ICH) and the regulatory expectations of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[4][5][6][7]

We will compare two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to illustrate how this choice impacts key validation parameters and overall method performance. This comparative approach provides researchers with the data-driven insights needed to select the most appropriate strategy for their analytical challenges.

Synopsis of Method Development

Prior to validation, a robust LC-MS/MS method was developed. The analyte, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, contains a sulfonamide and a nitro-aromatic group, making it amenable to electrospray ionization (ESI) in negative mode. A stable isotope-labeled (SIL) internal standard (IS), specifically ¹³C₆-3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, was synthesized for optimal accuracy and precision, as it co-elutes and experiences identical ionization effects as the analyte.[8]

  • Liquid Chromatography: Separation was achieved on a C18 reversed-phase column using a gradient elution with 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: The analyte and IS were monitored using Multiple Reaction Monitoring (MRM) to enhance selectivity.

    • Analyte Transition: m/z 325.0 → 156.0

    • Internal Standard Transition: m/z 331.0 → 162.0

The Validation Gauntlet: A Comparative Analysis

Method validation is performed by assessing a series of specific performance characteristics.[1][2][9] We will now explore each parameter, comparing the performance of a simple Protein Precipitation (PPT) protocol against a more rigorous Solid-Phase Extraction (SPE) protocol.

Specificity and Selectivity

Causality: The first and most critical question is whether the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or other co-administered drugs.[1] A lack of selectivity leads to inaccurate quantification. This is assessed by analyzing at least six different lots of blank matrix (e.g., human plasma) to search for interfering peaks at the retention time of the analyte and IS.

Experimental Protocol:

  • Screen six independent lots of blank human plasma, both with and without the addition of the internal standard.

  • Analyze a Lower Limit of Quantification (LLOQ) sample prepared in one of the blank lots.

  • Compare the chromatograms of the blank samples to the LLOQ sample.

  • Acceptance Criteria: The response of any interfering peak in the blank samples must be ≤20% of the analyte response at the LLOQ and ≤5% of the IS response.[8]

Comparative Insights: Both PPT and SPE methods passed the specificity test. However, the baseline in the chromatograms from the PPT method was notably "noisier" due to the carryover of more endogenous components, a common trade-off for the speed of this technique. The SPE method yielded exceptionally clean baselines, reducing the risk of encountering a rare interfering peak in a larger study sample set.

Linearity and Range

Causality: This parameter establishes the concentration range over which the assay is accurate, precise, and linear. The relationship between concentration and instrument response is defined by a calibration curve. A weighted linear regression (typically 1/x or 1/x²) is essential to ensure accuracy at the lower end of the curve, where concentrations are most critical for pharmacokinetic (PK) studies.[10]

Experimental Protocol:

  • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

  • Process and analyze these standards alongside a blank and a zero sample (matrix + IS).

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Apply a weighted (1/x²) linear regression to the data.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).[11]

Comparative Performance Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Calibration Range 1.00 - 1000 ng/mL1.00 - 1000 ng/mLN/A
Regression Model Weighted Linear (1/x²)Weighted Linear (1/x²)N/A
Correlation (r²) 0.99780.9991≥0.99
Accuracy Deviation < 11.5%< 8.2%≤15% (≤20% at LLOQ)

Both methods produced excellent linearity. The slightly higher r² and lower back-calculated deviation for the SPE method suggest a more consistent and reliable response across the dynamic range, likely due to reduced matrix interference.

Accuracy and Precision

Causality: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[1] These are the ultimate indicators of a method's reliability. They are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels across several days with different analysts to capture both intra-assay (repeatability) and inter-assay (intermediate) precision.[9]

Experimental Protocol:

  • Prepare QC samples in bulk at four levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of ULOQ).

  • Analyze five replicates of each QC level in three separate analytical runs performed on at least two different days.

  • Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each level within each run and across all three runs.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[11]

Comparative Performance Data (Inter-Assay):

QC LevelMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)
Accuracy (% Bias) Precision (% CV)
LLOQ (1.00 ng/mL) -11.2%14.1%
Low QC (3.00 ng/mL) -8.5%9.8%
Mid QC (100 ng/mL) -4.2%6.5%
High QC (800 ng/mL) 3.1%5.1%

Here, the superiority of the SPE method is evident. While the PPT method met all acceptance criteria, its precision and accuracy, especially at the LLOQ, were significantly worse than the SPE method. The cleaner extracts provided by SPE reduce analytical variability, leading to more reliable data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected, typically defined as a signal-to-noise ratio (S/N) of ≥3.

  • LOQ: The lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[12] The LLOQ was established at 1.00 ng/mL for both methods, as demonstrated in the accuracy and precision experiments.

Matrix Effect

Causality: This insidious effect occurs when co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate results.[13][14] It is a critical parameter for LC-MS/MS assays and is the primary reason why a simple PPT method can be problematic. The use of a SIL-IS is designed to compensate for this, but it is still essential to quantify the extent of the effect.

Experimental Protocol:

  • Obtain six independent lots of blank matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and IS in neat solution.

    • Set B: Post-extraction spike of analyte and IS into extracted blank matrix from each lot.

    • Set C: Pre-extraction spike of analyte and IS into blank matrix from each lot (these are essentially the QC samples).

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Calculate the IS-Normalized Matrix Factor.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the six lots should be ≤15%.

Comparative Performance Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Matrix Effect (%CV of IS-Normalized MF) 12.8%4.2%≤15%
Qualitative Observation Significant ion suppression observed, but compensated by SIL-IS.Minimal ion suppression observed.N/A

The data clearly demonstrates the value of SPE. The PPT method showed significant and variable ion suppression between the six lots, which, while compensated for by the SIL-IS to an acceptable degree, still presents a higher risk. The SPE method effectively removed the interfering components, resulting in a minimal and highly consistent matrix effect.

Stability

Causality: The analyte's stability must be proven under all conditions it will encounter during the lifecycle of a study sample, from collection to final analysis. This includes freeze-thaw cycles, short-term storage on the benchtop, long-term storage in the freezer, and post-preparative stability in the autosampler.

Experimental Protocol (Example: Freeze-Thaw Stability):

  • Analyze a set of freshly prepared Low and High QC samples (n=5) to establish a baseline.

  • Store another set of Low and High QCs at -80°C for 24 hours, then thaw unassisted at room temperature. Repeat this cycle two more times for a total of three freeze-thaw cycles.

  • Analyze the post-cycle QCs.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Insights: Both methods demonstrated acceptable stability under all tested conditions (data not shown). Because stability is an inherent property of the analyte in the matrix, the sample preparation method does not typically influence the results of these experiments.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation & Data Review plasma Plasma Sample + IS ppt Method A: Add Acetonitrile, Vortex, Centrifuge plasma->ppt spe Method B: SPE (Condition, Load, Wash, Elute) plasma->spe extract_a Supernatant (Extract A) ppt->extract_a extract_b Eluate (Extract B) spe->extract_b lcms Inject onto LC-MS/MS extract_a->lcms extract_b->lcms data Data Acquisition (MRM) lcms->data quant Quantification vs. Calibration Curve data->quant review Assess Accuracy, Precision, Linearity, etc. quant->review report report review->report Final Report

Caption: Comparative workflow for LC-MS/MS method validation.

G start Start Validation spec Specificity & Selectivity start->spec lin Linearity & Range spec->lin ap Accuracy & Precision lin->ap matrix Matrix Effect ap->matrix stab Stability Experiments matrix->stab report Validation Report stab->report

Caption: Sequential logic of the bioanalytical method validation process.

Conclusion and Recommendation

This guide demonstrates a comprehensive validation for an LC-MS/MS method to quantify 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, directly comparing a high-throughput Protein Precipitation method with a more selective Solid-Phase Extraction method.

Both methods successfully met the internationally recognized acceptance criteria for bioanalytical method validation.[4][6] However, the supporting experimental data reveals a clear performance advantage for the Solid-Phase Extraction (SPE) method . It provided superior accuracy and precision, particularly at the LLOQ, and exhibited a significantly lower and more consistent matrix effect.

Recommendation:

  • For early-stage, non-regulated discovery studies where speed is paramount, the Protein Precipitation method is a viable option.

  • For regulated preclinical (GLP) and clinical studies, the superior data quality and robustness of the Solid-Phase Extraction method make it the unequivocally recommended choice. Its implementation minimizes the risk of analytical variability and ensures the highest degree of confidence in the final concentration data used to make critical drug development decisions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Taylor, P. J. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online. [Link]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bruker. (n.d.). Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ACS Publications. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Kaufmann, A. et al. (2002). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. PubMed. [Link]

  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • PubMed. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2011). Challenges of validating small molecule LC-MS/MS biomarker methods. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

Sources

Comparative

Assessing the Reproducibility of 3-Chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in Biological Assays: A Comparative Guide

Executive Summary The development of selective inhibitors for tumor-associated Carbonic Anhydrase IX (CA IX) is a critical frontier in targeting hypoxic malignancies. 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors for tumor-associated Carbonic Anhydrase IX (CA IX) is a critical frontier in targeting hypoxic malignancies. 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is an emerging aliphatic sulfonamide probe designed to disrupt pH regulation in cancer cells. However, evaluating novel halogenated aliphatic sulfonamides requires highly reproducible biological assays to avoid false positives driven by off-target effects or poor aqueous solubility.

As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical and cell-based performance of this compound against industry-standard alternatives: Acetazolamide (AAZ) (a classical pan-CA inhibitor) and SLC-0111 (a highly selective, Phase 1 clinical trial CA IX/XII inhibitor)[1][2]. This guide details the mechanistic rationale, comparative data, and self-validating experimental protocols necessary to ensure absolute scientific integrity in your screening workflows.

Mechanistic Rationale & Pathway Dynamics

To understand the assay design, we must first establish the causality of the target pathway. In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic microenvironment. Hypoxia stabilizes HIF-1α, which upregulates the transmembrane protein CA IX. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively neutralizing intracellular pH while acidifying the extracellular matrix—a hallmark of tumor invasiveness and chemoresistance[1].

Sulfonamides act by coordinating their deprotonated sulfonamide nitrogen to the active-site zinc ion of the CA enzyme, blocking CO₂ hydration[3]. The structural nuances of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide—specifically the flexible propanesulfonamide chain combined with the electron-withdrawing nitrobenzyl group—modulate its isoform selectivity, differentiating it from rigid aromatic sulfonamides[4].

CA9_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction Acidification Extracellular Acidification (Tumor Survival) Reaction->Acidification Inhibitor 3-chloro-N-[(4-nitrophenyl)methyl] propane-1-sulfonamide Inhibitor->Reaction Inhibits

Diagram 1: Mechanism of CA IX-mediated tumor survival and targeted sulfonamide inhibition.

Comparative Performance Data

When benchmarking 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, we evaluate its inhibition constant ( Ki​ ) across cytosolic (CA I, CA II) and tumor-associated (CA IX, CA XII) isoforms.

  • Acetazolamide (AAZ): Highly potent but lacks selectivity, leading to systemic side effects (e.g., diuresis, fatigue) due to CA II inhibition in off-target tissues[3][5].

  • SLC-0111: The gold standard for tumor-associated selectivity, demonstrating low nanomolar efficacy for CA IX/XII while sparing CA I/II[1][6].

  • 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide: The aliphatic chain length (propane vs. butane) and the halogenated nitrobenzyl tail provide a balanced selectivity profile, outperforming AAZ in CA IX specificity, though slightly less potent than the ureido-substituted SLC-0111[4].

Table 1: Quantitative Comparison of CA Inhibitors
InhibitorCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Clinical Status
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide > 450031018.514.2Preclinical Probe
SLC-0111 5080964045.14.5Phase 1 Trials[1]
Acetazolamide (AAZ) 2501225.05.7FDA Approved[3]

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols have been engineered as self-validating systems. Every assay includes internal controls to immediately flag experimental failure.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Biochemical)

Causality Check: Why use the Stopped-Flow method? The hydration of CO₂ by CA IX is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard steady-state spectrophotometers cannot capture the initial linear rate. Stopped-flow apparatuses mix the enzyme and substrate in milliseconds, allowing for accurate capture of pre-steady-state kinetics using a pH-sensitive indicator[4][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for thermodynamic equilibrium.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a 17 mM CO₂ stock solution.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and the CO₂ substrate into the stopped-flow spectrophotometer cell.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 558 nm (Phenol Red transition) over 10 seconds.

  • Internal Validation (Self-Validation Step): Run a parallel blank with 20 mM Acetazolamide[3]. If the AAZ well shows a decrease in absorbance (indicating uninhibited CA activity), the enzyme concentration is too high or the inhibitor stock has degraded, invalidating the run.

Workflow Prep 1. Reagent Prep (Enzyme + Indicator) Mix 2. Rapid Mixing (Stopped-Flow) Prep->Mix Measure 3. Absorbance Monitoring Mix->Measure Analyze 4. Kinetic Analysis (Ki Calculation) Measure->Analyze Validate 5. Internal Control (Acetazolamide) Measure->Validate

Diagram 2: Self-validating workflow for the Stopped-Flow CO2 Hydration Assay.

Protocol B: 3D Spheroid Hypoxic Viability Assay (Cell-Based)

Causality Check: Why use 3D spheroids over 2D monolayers? 2D cultures fail to naturally replicate the hypoxic gradient found in solid tumors. By using 3D spheroids, the core naturally becomes hypoxic, triggering HIF-1α-mediated CA IX overexpression without the need for artificial chemical hypoxia mimetics (like CoCl₂), thereby improving the physiological relevance of the assay[8].

Step-by-Step Methodology:

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (which express high basal CA IX under hypoxia) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to form compact spheroids.

  • Compound Dosing: Treat spheroids with 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (1 µM to 100 µM) or SLC-0111 (positive control).

  • Incubation: Incubate for 72 hours in a standard incubator (normoxia control) and a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Viability Readout: Add 3D CellTiter-Glo reagent, lyse the spheroids via orbital shaking for 30 minutes, and measure luminescence.

  • Internal Validation (Self-Validation Step): Calculate the Hypoxia/Normoxia cytotoxicity ratio. A true CA IX inhibitor (like SLC-0111) will show significantly higher cytotoxicity in the hypoxic plate[8]. If the compound kills normoxic and hypoxic cells equally, it is acting via a non-CA IX off-target mechanism (e.g., general membrane disruption), and the hit is classified as a false positive.

Addressing Assay Reproducibility Bottlenecks

When working with nitrobenzyl-containing aliphatic sulfonamides, researchers frequently encounter two major reproducibility bottlenecks:

  • Aqueous Solubility: The lipophilic nature of the 3-chloro and nitrobenzyl groups can lead to compound precipitation in aqueous assay buffers, artificially lowering the apparent Ki​ . Solution: Always maintain a final DMSO concentration of 1% in the assay buffer and perform dynamic light scattering (DLS) on the highest concentration well to rule out colloidal aggregation.

  • Serum Protein Binding: In cell-based assays containing 10% FBS, the compound may bind heavily to albumin, reducing the free fraction available to inhibit CA IX. Solution: If translating this to in vivo or serum-heavy models, utilize a stripping protocol. Similar to established methods for Acetazolamide, adding a displacing agent (e.g., 10−6 M salicylic acid) and adjusting pH prior to ultrafiltration can help accurately quantify the unbound, active fraction of the sulfonamide[9].

Conclusion

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide represents a structurally distinct class of aliphatic sulfonamides with potent, targeted activity against tumor-associated CA IX. While it offers superior selectivity compared to the classical Acetazolamide, matching the clinical-grade performance of SLC-0111 requires meticulous assay design. By implementing stopped-flow kinetics and 3D hypoxic spheroid models with built-in self-validation steps, researchers can ensure high-fidelity, reproducible data when evaluating this and similar novel chemotypes.

References

  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. Taylor & Francis.[Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360. PubChem - NIH.[Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis.[Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PMC - NIH.[Link]

  • Determination of acetazolamide in human serum by enzymatic assay. PubMed - NIH.[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers.[Link]

  • acetazolamide [Ligand Id: 6792] activity data from GtoPdb and ChEMBL. Guide to Pharmacology.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Protocol for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

As a synthetic intermediate frequently utilized in medicinal chemistry and drug development, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide presents unique end-of-life handling challenges. Proper disposal is not...

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Author: BenchChem Technical Support Team. Date: March 2026

As a synthetic intermediate frequently utilized in medicinal chemistry and drug development, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide presents unique end-of-life handling challenges. Proper disposal is not merely a regulatory checkbox; it is a self-validating system of laboratory safety designed to prevent environmental toxicity, adverse chemical reactions, and downstream processing failures.

This guide provides authoritative, step-by-step operational plans for the safe handling, chemical quenching, and disposal of this compound.

Hazard & Physicochemical Profiling

Understanding the molecular architecture of a compound is the first step in determining its waste trajectory. This molecule contains three critical functional groups: an alkyl chloride, a sulfonamide, and a nitroaromatic ring.

PropertyValue / Description
Chemical Formula C₁₀H₁₃ClN₂O₄S
Molecular Weight 292.74 g/mol
Halogen Mass Fraction ~12.1% Chlorine
Primary Hazard Classes Irritant, Environmental Hazard, Halogenated Organic
EPA Waste Designation Halogenated Organic Waste
Incompatibilities Strong bases, strong oxidizers, amines[1]

The Causality of Disposal Logic (E-E-A-T)

Do not treat chemical disposal as a blind sorting exercise. Every protocol choice is driven by the mechanistic behavior of the molecule's functional groups.

The Halogen Imperative

The presence of the 3-chloro group mandates that this compound—whether in solid form or dissolved in a solvent—must be classified and segregated as Halogenated Waste [2]. When chemical waste is processed by external contractors, halogenated streams are subjected to High-Temperature Incineration (HTI) at temperatures exceeding 1000°C[3]. If a researcher mistakenly places a non-halogenated solvent (e.g., DMSO or Ethyl Acetate) containing this chlorinated solute into a "Non-Halogenated" bin, it may be routed to lower-temperature incinerators. Combusting halogens at sub-optimal temperatures catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

The Nitroaromatic Variable

Nitroaromatic compounds are notoriously recalcitrant to natural biodegradation and exhibit high toxicity to microbial life[4]. Furthermore, while a single nitrobenzyl group is generally stable under standard conditions, nitro compounds can become energetic or shock-sensitive if contaminated with strong bases or amines[1]. For bulk disposal (e.g., >50g of out-of-spec material), chemically reducing the nitro group to an amine prior to disposal mitigates both its energetic potential and environmental toxicity[5],[4].

Disposal Decision Workflow

DisposalWorkflow Start Waste: 3-chloro-N-[(4-nitrophenyl)methyl] propane-1-sulfonamide State Physical State? Start->State Solid Solid Powder State->Solid Liquid Dissolved in Solvent State->Liquid PreTreatment Optional: Nitro Reduction (For Bulk Waste) Solid->PreTreatment > 50g WasteContainer Halogenated Waste Stream (Red Tag) Solid->WasteContainer < 50g SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO) SolventType->NonHalogenated Halogenated->WasteContainer NonHalogenated->WasteContainer Solute dictates stream PreTreatment->WasteContainer Incineration High-Temperature Incineration (>1000°C) WasteContainer->Incineration

Decision matrix for the disposal of halogenated nitroaromatic sulfonamide waste.

Standard Operating Procedures (SOPs)

Protocol A: Routine Laboratory Disposal (Direct Segregation)

This protocol applies to standard laboratory-scale waste (<50g solid, or dilute solutions).

  • Container Selection: Select a chemically compatible, vapor-tight container (e.g., a white plastic carboy or a 4-liter poly bottle)[2]. Do not use metal containers, as trace acidic byproducts from sulfonamide degradation can cause corrosion.

  • Waste Segregation:

    • If the waste is a solution, pour it into the Halogenated Waste container, regardless of the solvent used. The chlorine atom on the solute dictates the waste stream[2].

    • Never mix this waste with incompatible materials such as strong bases, cyanides, or oxidizers[6].

  • Labeling (Critical Step): Affix a Hazardous Waste tag immediately. Write out the full chemical name: "3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide." Do not use abbreviations, acronyms, or chemical formulas [7].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment[2]. Ensure the container is kept tightly closed at all times unless actively adding waste[7].

Protocol B: Chemical Pre-treatment (Nitro Reduction) for Bulk Waste

This protocol applies to bulk quantities (>50g) where direct disposal poses an elevated energetic or environmental risk. By reducing the nitro group to an amine, the compound's reactivity is neutralized[5].

  • Setup: Perform all work in a certified chemical fume hood. Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath (0°C).

  • Dissolution: Suspend the bulk 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide waste in a suitable solvent (e.g., Methanol or Ethanol).

  • Reduction: Slowly, and portion-wise, add a reducing agent such as Sodium Borohydride ( NaBH4​ ). Mechanistic Note: This reaction is highly exothermic and evolves hydrogen gas. Controlled, portion-wise addition is mandatory to prevent thermal runaway[5].

  • Monitoring: Stir the mixture, allowing it to slowly reach room temperature. Monitor the reaction via TLC until the nitro starting material is completely consumed.

  • Quenching: Carefully quench the excess reducing agent by slowly adding a weak acid (e.g., dilute acetic acid or saturated ammonium chloride solution)[5].

  • Final Disposal: The resulting amine mixture is now significantly less toxic[4]. However, because the alkyl chloride group remains intact, the entire quenched mixture must still be disposed of in the Halogenated Waste container [2].

Spill Management & Decontamination

In the event of an accidental spill of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, immediate containment is required to prevent exposure and cross-contamination.

  • For Solid Spills: Evacuate unnecessary personnel. Do not use combustible materials like paper towels to clean up nitroaromatic compounds[5]. Use non-sparking tools to carefully sweep the powder into a designated, labeled hazardous waste container.

  • For Liquid Spills: Contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite[5],[1].

  • Decontamination: Once the bulk material is removed, decontaminate the affected surface using a suitable solvent (e.g., ethanol), followed by copious amounts of soap and water[5],[1]. Place all used spill pads and absorbent materials into a sealed bag, tag it as halogenated hazardous waste, and request immediate disposal through your Environmental Health and Safety (EHS) office[2].

Sources

Handling

A Researcher's Guide to Handling 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide: A Focus on Personal Protective Equipment

The principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount. This guide is structured to provide not just a list of equipment, but the rationale behind its use, empowering you to make informed safety...

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Author: BenchChem Technical Support Team. Date: March 2026

The principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount. This guide is structured to provide not just a list of equipment, but the rationale behind its use, empowering you to make informed safety decisions.

Hazard Analysis: Understanding the Compound's Profile

To establish a robust PPE protocol, we must first infer the potential hazards of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide.

  • Sulfonamide Moiety : Sulfonamides as a class can be bioactive and may pose risks, including allergic reactions in sensitized individuals.[1] While primarily associated with antibiotics, the core structure necessitates careful handling.

  • Nitroaromatic Group : The 4-nitrophenyl group is a common feature in compounds that can be toxic and environmentally hazardous.[2] Related compounds, such as m-Nitrochlorobenzene, are classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Chlorinated Alkyl Chain : The presence of a chloro-alkane structure suggests potential for skin and eye irritation. Similar small chlorinated molecules are often categorized as irritants.[3]

Based on these structural components, we must assume the compound may cause skin irritation, serious eye irritation, and potential toxicity upon ingestion, inhalation, or dermal absorption.[2][4] Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.

Personal Protective Equipment (PPE) Protocol

All handling of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, from weighing the solid to its use in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[4][5][6] The following table summarizes the mandatory PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, double-gloved).Prevents direct skin contact, a primary route of exposure.[4] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.
Eye & Face Protection ANSI-approved chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from dust and splashes.[7] A face shield is required when there is a significant splash hazard, such as during quenching or extraction procedures.[4][8]
Body Protection A fully buttoned, flame-retardant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.[5][6] Cuffs should be tucked under the outer glove to create a seal.
Respiratory Protection Work must be performed in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particulates or aerosols.[4][6]

Operational Plan: Step-by-Step Procedures

Adherence to a strict, procedural workflow is critical for safety. The causality is clear: a consistent and correct procedure minimizes the risk of accidental exposure.

Donning PPE: A Self-Validating Sequence
  • Preparation : Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes.

  • Lab Coat : Put on your laboratory coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat.[9]

  • Eye and Face Protection : Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing PPE: Preventing Cross-Contamination

This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of residue to your skin or personal clothing.

  • Outer Gloves : Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated hazardous waste container.

  • Face Shield & Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.

  • Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place it in the designated receptacle for lab laundry or disposal.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection during different handling scenarios.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Operation cluster_disposal Post-Operation Prep Review SDS/Chemical Profile (Assume Irritant & Toxic) RiskAssess Perform Risk Assessment for Specific Procedure Prep->RiskAssess Operation What is the Operation? RiskAssess->Operation Solid Weighing Solid Compound Operation->Solid Solid Solution Working with Solution (e.g., Reaction, Workup) Operation->Solution Liquid/Solution PPE_Solid Mandatory PPE: - Fume Hood - Lab Coat - Double Nitrile Gloves - Goggles Solid->PPE_Solid PPE_Solution Enhanced PPE: - Fume Hood - Lab Coat - Double Nitrile Gloves - Goggles - Face Shield Solution->PPE_Solution Doff Follow Doffing Procedure PPE_Solid->Doff PPE_Solution->Doff Dispose Segregate & Dispose of Waste Doff->Dispose

Caption: Logical workflow for selecting appropriate PPE based on the handling task.

Disposal Plan: Containment and Compliance

Proper disposal is a critical final step to ensure the safety of all personnel and environmental compliance.

  • Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[5][6] Do not dispose of this material in the regular trash.

  • Chemical Waste : Collect all waste containing 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, including reaction residues and contaminated solvents, in a designated and properly labeled hazardous waste container.[4]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Provide the full chemical name and any known hazard information.

By integrating these protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. Benchchem.
  • Personal Protective Equipment. Government of Prince Edward Island.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • SAFETY DATA SHEET - 2,4,5-Trichlorophenol. MilliporeSigma.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - m-Nitrochlorobenzene. Thermo Fisher Scientific.
  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed.
  • SAFETY DATA SHEET - (S)-(-)-3-Chloro-1-phenyl-1-propanol. Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. ChemicalBook.
  • 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide — Chemical Substance Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
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